molecular formula C29H48N7O18P3S B15599266 6-oxooctanoyl-CoA

6-oxooctanoyl-CoA

Número de catálogo: B15599266
Peso molecular: 907.7 g/mol
Clave InChI: IMWJJHKZAUJLKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-oxooctanoyl-CoA is a useful research compound. Its molecular formula is C29H48N7O18P3S and its molecular weight is 907.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H48N7O18P3S

Peso molecular

907.7 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-oxooctanethioate

InChI

InChI=1S/C29H48N7O18P3S/c1-4-17(37)7-5-6-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)

Clave InChI

IMWJJHKZAUJLKY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of 6-Oxooctanoyl-CoA in Anaerobic Metabolism: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the intricate world of anaerobic metabolism, the specific role of 6-oxooctanoyl-CoA remains an uncharted area within the current body of scientific literature. Searches of established biochemical pathways and databases have not identified this molecule as a recognized intermediate in the anaerobic degradation of fatty acids, including the C8 fatty acid, octanoic acid.

While the anaerobic breakdown of fatty acids is a known and vital process for many microorganisms, the precise enzymatic steps and the intermediates involved, particularly for medium-chain fatty acids like octanoic acid, are still areas of active research. The canonical beta-oxidation pathway, which is well-characterized under aerobic conditions, is known to be modified in the absence of oxygen. However, these anaerobic variants, as currently understood, do not feature this compound.

It is important to distinguish this compound from structurally similar compounds that are known to participate in distinct anaerobic metabolic pathways. For instance, the molecule 6-oxocyclohex-1-ene-1-carbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds. This pathway involves the initial reduction of the aromatic ring, followed by ring cleavage, a process fundamentally different from the breakdown of linear fatty acid chains.

The absence of information on this compound in anaerobic metabolism could suggest several possibilities:

  • A Novel or Uncharacterized Intermediate: It is conceivable that this compound is a yet-to-be-discovered intermediate in a novel anaerobic fatty acid degradation pathway. The vast diversity of microbial metabolism means that new pathways and enzymatic reactions are continually being elucidated.

  • A Transient or Low-Abundance Species: The molecule might be a highly transient intermediate that does not accumulate to detectable levels, making its identification challenging with current analytical techniques.

  • Alternative Degradation Strategies: Anaerobic microorganisms may employ alternative strategies for the degradation of octanoic acid that do not involve the formation of a 6-oxo intermediate.

Given the current lack of data, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, on the role of this compound in anaerobic metabolism. Further research, including metabolomic studies of anaerobic bacteria grown on octanoic acid and enzymatic assays with purified proteins, would be required to determine if and how this molecule participates in anaerobic metabolic processes.

For researchers, scientists, and drug development professionals interested in this area, the focus should remain on the known pathways of anaerobic fatty acid metabolism while keeping an open perspective for the discovery of novel intermediates and enzymatic mechanisms. The exploration of microbial diversity in anoxic environments will likely be key to uncovering the full spectrum of biochemical strategies for fatty acid degradation.

The Central Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in the Anaerobic Benzoyl-CoA Pathway of Thauera aromatica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway in the denitrifying bacterium Thauera aromatica serving as a model system for its study. A pivotal, yet often overlooked, intermediate in this pathway is 6-oxocyclohex-1-ene-1-carbonyl-CoA. Its formation and subsequent hydrolytic ring cleavage represent the committed step in the conversion of cyclic aromatic precursors to aliphatic compounds destined for central metabolism. This technical guide provides an in-depth analysis of the discovery, biosynthesis, and enzymatic fate of 6-oxocyclohex-1-ene-1-carbonyl-CoA in Thauera aromatica. We present a comprehensive summary of the quantitative data, detailed experimental protocols for the characterization of key enzymes, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further investigation into this crucial metabolic juncture. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and for professionals in drug development targeting bacterial metabolic pathways.

Introduction

The persistence of aromatic compounds in anoxic environments poses a significant environmental challenge. Microorganisms have evolved sophisticated metabolic pathways to utilize these recalcitrant molecules as carbon and energy sources. The denitrifying bacterium Thauera aromatica has emerged as a key model organism for elucidating the anaerobic catabolism of a wide range of aromatic compounds. Central to this metabolism is the benzoyl-CoA pathway, which funnels diverse aromatic substrates into a common intermediate, benzoyl-CoA.

The subsequent dearomatization and ring cleavage of benzoyl-CoA is an energetic and chemically challenging process. A critical intermediate in this transformation is 6-oxocyclohex-1-ene-1-carbonyl-CoA. This β-oxoacyl-CoA compound is the substrate for the hydrolytic ring-opening reaction, a key step that converts the cyclic aliphatic ring into a linear acyl-CoA. The discovery and characterization of the enzymes responsible for the synthesis and degradation of 6-oxocyclohex-1-ene-1-carbonyl-CoA have been instrumental in understanding the complete benzoyl-CoA pathway.

This guide will focus on the pivotal role of 6-oxocyclohex-1-ene-1-carbonyl-CoA, providing a detailed overview of its discovery, the enzymes that govern its turnover, and the experimental methodologies used to study this section of the pathway.

The Benzoyl-CoA Pathway: A Focus on 6-Oxocyclohex-1-ene-1-carbonyl-CoA

The anaerobic degradation of benzoate (B1203000) in Thauera aromatica begins with its activation to benzoyl-CoA. The core of the pathway involves the reduction of the aromatic ring, followed by a series of reactions culminating in the formation of 3-hydroxypimelyl-CoA, which is then further metabolized via β-oxidation. The formation and consumption of 6-oxocyclohex-1-ene-1-carbonyl-CoA is a critical two-step process within this pathway.

First, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, formed from the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA, is oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA. This reaction is catalyzed by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had). Subsequently, the 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) catalyzes the hydrolytic cleavage of the cyclic ring, yielding the aliphatic product 3-hydroxypimelyl-CoA.[1]

Benzoyl_CoA_Pathway cluster_0 Benzoyl-CoA Degradation in Thauera aromatica Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah)

Fig. 1: Simplified Benzoyl-CoA Pathway in T. aromatica.

Quantitative Data

The characterization of the enzymes involved in the turnover of 6-oxocyclohex-1-ene-1-carbonyl-CoA has provided valuable quantitative data. These data are essential for understanding the kinetics and efficiency of this metabolic pathway.

Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) and 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) from T. aromatica
Parameter6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had)6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah)Reference
Native Molecular Mass 30 kDa (monomer)85 kDa (dimer of 43 kDa subunits)[1]
Optimum pH 10.07.0[1]
Substrate(s) 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA, NAD+6-Oxocyclohex-1-ene-1-carbonyl-CoA[1]
Product(s) 6-Oxocyclohex-1-ene-1-carbonyl-CoA, NADH3-Hydroxypimelyl-CoA[1]
Specific Activity 13.3 µmol min⁻¹ mg⁻¹ (purified native enzyme)1.8 µmol min⁻¹ mg⁻¹ (purified native enzyme)[1]
Apparent Km 60 µM (for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA)20 µM (for 6-oxocyclohex-1-ene-1-carbonyl-CoA)[1]
Table 2: Purification of Native Had and Oah from Thauera aromatica
Purification StepEnzymeTotal Protein (mg)Total Activity (µmol min⁻¹)Specific Activity (µmol min⁻¹ mg⁻¹)Yield (%)Purification (n-fold)Reference
Cell-free extract Had18001800.11001[1]
DEAE-Sepharose Had2001200.6676[1]
Phenyl-Sepharose Had15755.04250[1]
Hydroxyapatite (B223615) Had1.52013.311133[1]
Cell-free extract Oah1800180.011001[1]
DEAE-Sepharose Oah200120.06676[1]
Phenyl-Sepharose Oah1090.95090[1]
Hydroxyapatite Oah1.01.81.810180[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of the enzymes acting on 6-oxocyclohex-1-ene-1-carbonyl-CoA.

Bacterial Growth and Preparation of Cell-free Extracts

Thauera aromatica is grown anaerobically in a mineral salt medium with benzoate as the sole carbon source and nitrate (B79036) as the electron acceptor. Cells are harvested in the late exponential growth phase by centrifugation. The cell paste is then resuspended in buffer (e.g., 100 mM Tris/HCl, pH 7.5, containing 2 mM dithioerythritol) and disrupted by methods such as French press treatment. Cell debris is removed by ultracentrifugation to obtain the cell-free extract.[1]

Purification of Native 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) and 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah)

A multi-step chromatographic procedure is employed to purify Had and Oah from the cell-free extract.[1] The process typically involves:

  • Anion Exchange Chromatography: The cell-free extract is loaded onto a DEAE-Sepharose column. Proteins are eluted with a linear gradient of NaCl. Fractions are assayed for Had and Oah activity.

  • Hydrophobic Interaction Chromatography: Active fractions are pooled, and ammonium (B1175870) sulfate (B86663) is added. The sample is then applied to a Phenyl-Sepharose column and eluted with a decreasing gradient of ammonium sulfate.

  • Adsorption Chromatography: The active fractions from the previous step are applied to a hydroxyapatite column. Proteins are eluted with a linear gradient of potassium phosphate.

Purification_Workflow cluster_1 Enzyme Purification Workflow Cell-free_Extract Cell-free Extract DEAE_Sepharose DEAE-Sepharose (Anion Exchange) Cell-free_Extract->DEAE_Sepharose Phenyl_Sepharose Phenyl-Sepharose (Hydrophobic Interaction) DEAE_Sepharose->Phenyl_Sepharose Hydroxyapatite Hydroxyapatite (Adsorption) Phenyl_Sepharose->Hydroxyapatite Purified_Enzyme Purified Had or Oah Hydroxyapatite->Purified_Enzyme

Fig. 2: General workflow for the purification of Had and Oah.
Enzyme Assays

The activity of Had is determined spectrophotometrically by monitoring the formation of NADH at 340 nm. The assay mixture contains buffer (e.g., 100 mM Tris/HCl, pH 9.0), NAD+, and the substrate 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The reaction is initiated by the addition of the enzyme.[1]

The activity of Oah is measured in a coupled spectrophotometric assay. The consumption of the substrate 6-oxocyclohex-1-ene-1-carbonyl-CoA is coupled to the activity of Had in the reverse direction. The assay mixture contains buffer (e.g., 100 mM Tris/HCl, pH 7.5), NADH, purified Had, and the substrate 6-oxocyclohex-1-ene-1-carbonyl-CoA. The reaction is initiated by the addition of Oah, and the oxidation of NADH is monitored at 340 nm.[1]

Gene Cloning and Expression

The genes encoding Had (had) and Oah (oah) from Thauera aromatica have been cloned and sequenced.[1] This allows for the heterologous expression and purification of recombinant proteins, facilitating further characterization. The general workflow involves:

  • Genomic DNA Extraction: Isolation of high-quality genomic DNA from T. aromatica.

  • PCR Amplification: Amplification of the had and oah genes using specific primers.

  • Cloning into an Expression Vector: Ligation of the PCR products into a suitable E. coli expression vector (e.g., pT7-7).

  • Transformation and Expression: Transformation of the expression vector into a suitable E. coli host strain (e.g., BL21). Protein expression is induced, for example, with IPTG.

  • Purification of Recombinant Protein: The recombinant protein is purified from the E. coli cell lysate, often using affinity chromatography if an affinity tag is incorporated.

Gene_Cloning_Workflow cluster_2 Gene Cloning and Expression Workflow gDNA_Extraction Genomic DNA Extraction from T. aromatica PCR PCR Amplification of had/oah genes gDNA_Extraction->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Purification Purification of Recombinant Protein Expression->Purification

Fig. 3: Workflow for cloning and expression of Had and Oah.

Significance and Future Directions

The elucidation of the role of 6-oxocyclohex-1-ene-1-carbonyl-CoA and its associated enzymes in Thauera aromatica has been a significant step forward in our understanding of anaerobic aromatic metabolism. This knowledge is not only fundamental to the field of microbial ecology and biochemistry but also has potential applications in bioremediation and biocatalysis.

For drug development professionals, the enzymes of the benzoyl-CoA pathway represent potential targets for the development of novel antimicrobial agents. The specificity of these enzymes to anaerobic bacteria could allow for the design of inhibitors that selectively target anaerobic pathogens or bacteria involved in deleterious processes, without affecting the host's aerobic microflora.

Future research in this area could focus on:

  • Structural Biology: Elucidating the crystal structures of Had and Oah to understand their catalytic mechanisms in detail and to facilitate structure-based drug design.

  • Regulatory Networks: Investigating the regulation of the had and oah genes to understand how T. aromatica controls the flux through the benzoyl-CoA pathway in response to different aromatic substrates.

  • Biocatalytic Applications: Exploring the potential of Had and Oah as biocatalysts for the synthesis of specialty chemicals.

Conclusion

While the initially proposed topic of 6-oxooctanoyl-CoA in Thauera aromatica appears to be a misnomer, a deep dive into the literature reveals the scientifically accurate and equally significant role of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This intermediate and the enzymes responsible for its metabolism are central to the anaerobic degradation of aromatic compounds in this model organism. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this fascinating area of microbial metabolism. A thorough understanding of this pathway is crucial for harnessing the potential of these microorganisms for environmental and biotechnological applications.

References

The Elusive Pathway of 6-Oxooctanoyl-CoA in Bacteria: A Technical Examination of Lipoic Acid Biosynthesis and Potential Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of bacterial metabolism, the biosynthesis of essential cofactors is a cornerstone of cellular function. Among these, lipoic acid, a potent antioxidant and a critical component of central metabolism, has been the subject of extensive research. This technical guide delves into the established pathways of lipoic acid synthesis in bacteria, with a specific focus on the proposed intermediate, 6-oxooctanoyl-CoA. While direct evidence for a dedicated biosynthetic pathway for this compound remains elusive in the current scientific literature, this document will explore the canonical lipoic acid synthesis pathway and investigate plausible, albeit speculative, enzymatic reactions that could lead to the formation of related oxo-fatty acids. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic nexus.

The Canonical Lipoic Acid Biosynthesis Pathway: An Overview

The de novo biosynthesis of lipoic acid in bacteria is a highly conserved process that does not involve a CoA-activated 6-oxo intermediate. Instead, the pathway initiates with an eight-carbon fatty acid, octanoic acid, in the form of an acyl carrier protein (ACP) conjugate. The two key enzymes in this pathway are LipB and LipA.

  • LipB (Octanoyl-ACP:protein N-octanoyltransferase): This enzyme catalyzes the transfer of the octanoyl moiety from octanoyl-ACP, an intermediate of fatty acid biosynthesis, to a specific lysine (B10760008) residue on the apo-lipoyl domains of target proteins, such as the E2 subunit of pyruvate (B1213749) dehydrogenase.[1][2] This results in an octanoylated protein intermediate.

  • LipA (Lipoic Acid Synthase): A member of the radical SAM (S-adenosylmethionine) superfamily of enzymes, LipA is responsible for the insertion of two sulfur atoms into the octanoyl chain at the C6 and C8 positions.[3][4] This remarkable reaction converts the protein-bound octanoyl group directly into the dithiolane ring characteristic of lipoic acid.

A recently discovered alternative pathway in some prokaryotes involves a lipoate:protein ligase (sLpl(AB)) that attaches free octanoate (B1194180) to apo-proteins, followed by the action of two radical SAM proteins, LipS1 and LipS2, which collectively function as the lipoyl synthase.[5][6][7]

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Lipoic_Acid_Biosynthesis Octanoyl_ACP Octanoyl-ACP Octanoylated_Protein Octanoylated Protein Octanoyl_ACP->Octanoylated_Protein LipB Apo_Protein Apo-Lipoyl Domain Apo_Protein->Octanoylated_Protein Lipoic_Acid_Protein Lipoylated Protein Octanoylated_Protein->Lipoic_Acid_Protein LipA (Sulfur Insertion)

Caption: The canonical de novo lipoic acid biosynthesis pathway in bacteria.

The Question of this compound: A Hypothetical Pathway via Omega-Oxidation

While not a recognized intermediate in lipoic acid synthesis, the formation of this compound in bacteria could theoretically occur through the omega-oxidation of octanoyl-CoA. Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl group of a fatty acid. Although more commonly studied in eukaryotes, this pathway has also been observed in some bacteria, particularly for the degradation of alkanes and fatty acids.[4][8]

In a hypothetical scenario for octanoyl-CoA, the omega-oxidation pathway would proceed as follows:

  • Hydroxylation: A cytochrome P450 monooxygenase, or a similar enzyme, would hydroxylate the C8 methyl group of octanoyl-CoA to produce 8-hydroxyoctanoyl-CoA.

  • Oxidation to Aldehyde: An alcohol dehydrogenase would then oxidize the terminal hydroxyl group to an aldehyde, yielding 8-oxooctanoyl-CoA.

  • Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase would oxidize the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid.

For the formation of This compound , a sub-terminal oxidation at the C6 position would be required. While less common than terminal oxidation, enzymatic hydroxylation at sub-terminal positions of alkanes and fatty acids has been reported in some microorganisms. This would involve a specific hydroxylase capable of recognizing the C6 position of the octanoyl chain. Subsequent oxidation of the resulting 6-hydroxyoctanoyl-CoA by a specific alcohol dehydrogenase would yield this compound.

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Hypothetical_Omega_Oxidation Octanoyl_CoA Octanoyl-CoA Six_Hydroxy 6-Hydroxyoctanoyl-CoA Octanoyl_CoA->Six_Hydroxy Sub-terminal Hydroxylase (Hypothetical) Six_Oxo This compound Six_Hydroxy->Six_Oxo Alcohol Dehydrogenase (Hypothetical)

Caption: A hypothetical pathway for the formation of this compound via sub-terminal oxidation.

Quantitative Data

Due to the fact that this compound is not a recognized intermediate in mainstream bacterial metabolism, there is a notable absence of quantitative data in the scientific literature regarding its intracellular concentrations or the kinetic parameters of enzymes involved in its hypothetical biosynthesis. For comparative purposes, the table below summarizes general quantitative information available for related CoA thioesters in bacteria.

MetaboliteOrganismIntracellular Concentration (nmol/g dry weight)Reference
Acetyl-CoAEscherichia coli10 - 50[2]
Malonyl-CoAEscherichia coli~5[2]
Succinyl-CoACorynebacterium glutamicum1 - 10[2]
Octanoyl-CoANot typically reported--

Experimental Protocols

The lack of a defined biological role for this compound means there are no established, specific protocols for its synthesis or for assaying the enzymes in its hypothetical biosynthetic pathway. However, general methodologies for the analysis of related compounds and enzymes can be adapted.

General Protocol for the Quantification of Short-Chain Acyl-CoA Thioesters

This protocol provides a general framework for the extraction and relative quantification of acyl-CoA species from bacterial cells using liquid chromatography-mass spectrometry (LC-MS).

Objective: To extract and analyze the intracellular pool of short-chain acyl-CoAs.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS system (e.g., reversed-phase column coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture and immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution. This step is critical to prevent the degradation of labile metabolites.

  • Extraction: Add the cold extraction solvent to the quenched cell suspension. Lyse the cells using methods such as sonication or bead beating, ensuring the temperature is kept low to minimize enzymatic activity.

  • Centrifugation: Pellet the cell debris by centrifugation at a high speed and low temperature.

  • Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards to the extracts to correct for variations in extraction efficiency and matrix effects.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system. Separate the acyl-CoA species using a suitable chromatographic gradient. Detect and quantify the different acyl-CoAs based on their specific mass-to-charge ratios and fragmentation patterns in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Integrate the peak areas of the endogenous acyl-CoAs and normalize them to the peak areas of the corresponding internal standards and the initial cell mass.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Harvest Cell Harvesting & Quenching Extract Metabolite Extraction Harvest->Extract Centrifuge Centrifugation Extract->Centrifuge Prepare Supernatant Collection & Standard Addition Centrifuge->Prepare LCMS LC-MS Analysis Prepare->LCMS Data Data Processing & Quantification LCMS->Data

References

6-Oxooctanoyl-CoA as a Putative Biomarker in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including fatty acid synthesis and oxidation, the Krebs cycle, and amino acid catabolism.[1][2] Acyl-CoAs, in particular, represent activated forms of fatty acids primed for metabolic processing.[3] The precise quantification and understanding of the roles of specific acyl-CoA species are paramount in elucidating metabolic dysregulation in various disease states. This technical guide focuses on 6-oxooctanoyl-CoA, a medium-chain oxo-fatty acyl-CoA, as a potential biomarker in metabolic studies. While direct evidence for its role is still emerging, its structure suggests involvement in fatty acid beta-oxidation, potentially as an indicator of metabolic bottlenecks or enzymatic deficiencies. This document provides an in-depth overview of the hypothesized metabolic significance of this compound, detailed methodologies for its quantification, and a discussion of its potential applications in metabolic research and drug development.

Metabolic Significance of this compound

This compound is an eight-carbon fatty acyl-CoA characterized by a ketone group at the sixth carbon position. Its metabolic fate is likely intertwined with the mitochondrial beta-oxidation pathway. Inborn errors of metabolism affecting fatty acid oxidation can lead to the accumulation of unusual acyl-CoA species, which can serve as biomarkers for these conditions.[4] The presence of a keto group suggests that this compound may be a product of incomplete or altered beta-oxidation of longer-chain fatty acids.

Hypothesized Metabolic Pathway

The standard beta-oxidation spiral involves four key enzymatic steps: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[5] A defect in any of these enzymes, particularly those with specificity for medium-chain acyl-CoAs, could theoretically lead to the formation and accumulation of alternative metabolites like this compound. For instance, an impairment in the later steps of beta-oxidation could result in the accumulation of intermediates that are then shunted into alternative pathways, leading to the formation of oxo-derivatives.

Below is a diagram illustrating the hypothesized position of this compound within a modified fatty acid beta-oxidation pathway, potentially occurring in a disease state.

metabolic_pathway cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acyl-CoA BetaOx Beta-Oxidation Spiral LCFA->BetaOx Multiple Cycles MCFA Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) BetaOx->MCFA 6_Oxo This compound MCFA->6_Oxo Alternative Pathway (Oxidative Stress?) 3_Keto 3-Ketoacyl-CoA MCFA->3_Keto Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase Enzyme_Defect Enzymatic Dysfunction 6_Oxo->Enzyme_Defect AcetylCoA Acetyl-CoA 3_Keto->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA Enzyme_Defect->3_Keto Blocked Metabolism

Hypothesized metabolic pathway of this compound.

Quantitative Data Presentation

To date, there is a lack of published data on the specific concentrations of this compound in biological tissues. However, based on studies of other medium-chain acyl-CoAs, we can provide representative concentration ranges that might be expected in various sample types. It is crucial to note that these values are estimates and would need to be empirically determined for this compound.

Acyl-CoA Species (Medium-Chain)Tissue/Sample TypeRepresentative Concentration Range (pmol/mg tissue)Reference Method
Octanoyl-CoAMouse Liver0.5 - 5.0LC-MS/MS
Hexanoyl-CoARat Heart0.2 - 2.0LC-MS/MS
This compound (Hypothetical) Diseased Human Plasma To be determined LC-MS/MS
This compound (Hypothetical) Animal Model of Metabolic Disorder To be determined LC-MS/MS

Experimental Protocols

The quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific analysis of these molecules.[7] The following protocol is adapted from established methods for short and medium-chain acyl-CoA analysis and can be optimized for this compound.

Sample Preparation

Proper sample handling and preparation are critical for accurate acyl-CoA quantification.

  • Tissue Homogenization:

    • Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until analysis.

    • On the day of analysis, weigh the frozen tissue (typically 20-50 mg) and homogenize on ice in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).

  • Extraction:

    • To the tissue homogenate, add an ice-cold extraction solution. A common and effective method for short- and medium-chain acyl-CoAs is protein precipitation with 5-sulfosalicylic acid (SSA).[8]

    • Add 4 volumes of 2.5% (w/v) SSA to the homogenate.

    • Include a suitable internal standard in the extraction solution. For this compound, a stable isotope-labeled analog would be ideal. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., heptanoyl-CoA) can be used.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a robust LC-MS/MS method for this compound.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ for this compound (to be determined)
Product Ion (Q3)Common acyl-CoA fragment (e.g., m/z 428) or specific fragment
Collision EnergyTo be optimized for the specific MRM transition

Experimental Workflow Diagram

experimental_workflow cluster_workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization (on ice) Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction (e.g., 2.5% SSA + IS) Homogenization->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Supernatant->LC_MS Data_Analysis Data Analysis (Quantification vs. IS) LC_MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Workflow for the quantification of this compound.

Applications in Research and Drug Development

The ability to accurately quantify this compound could have significant implications in several areas:

  • Biomarker of Disease: Elevated levels of this compound may serve as a specific biomarker for certain inborn errors of fatty acid metabolism or other metabolic disorders where beta-oxidation is impaired.

  • Pharmacodynamic Biomarker: In the development of drugs targeting fatty acid metabolism, monitoring the levels of this compound could serve as a pharmacodynamic biomarker to assess target engagement and the metabolic effects of the therapeutic agent.

  • Understanding Disease Pathophysiology: Studying the accumulation of this compound in different disease models can provide insights into the underlying pathophysiology and the specific metabolic pathways that are dysregulated.

Conclusion

While this compound is not yet an established biomarker, its chemical structure and potential link to fatty acid beta-oxidation make it a molecule of interest for metabolic studies. The development of a robust and sensitive LC-MS/MS method for its quantification is the first critical step in exploring its potential clinical and research utility. This technical guide provides a framework for researchers to begin investigating the role of this compound in health and disease, with the ultimate goal of translating these findings into novel diagnostic and therapeutic strategies. Further research is warranted to validate its presence in biological systems and to elucidate its precise metabolic origins and consequences.

References

The Enigmatic Role of 6-Oxooctanoyl-CoA in Microbial Communities: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intricate web of metabolic interactions within microbial communities is orchestrated by a vast array of molecules, many of which remain uncharacterized. Among these is 6-oxooctanoyl-CoA, a molecule poised at the intersection of fatty acid metabolism and potential signaling pathways. While direct evidence of its biological function is currently scarce in publicly available literature, its structure suggests a significant, yet unexplored, role in microbial physiology and interspecies communication. This technical guide provides a comprehensive framework for the investigation of this compound, hypothesizing its functions based on analogous molecules and outlining detailed experimental protocols to elucidate its role in microbial communities. We present potential biosynthetic and metabolic pathways, propose its involvement in quorum sensing and antibiotic biosynthesis, and provide workflows for its study, aiming to catalyze research into this promising area.

Introduction: The Hypothetical Importance of this compound

Coenzyme A (CoA) thioesters are central intermediates in a multitude of metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism[1][2]. Long-chain fatty acyl-CoA esters, in particular, are not only metabolic intermediates but also act as crucial cellular signaling molecules[3][4]. The presence of a ketone group at the C-6 position of an octanoyl-CoA backbone suggests that this compound could be a specialized molecule with unique functions beyond simple energy metabolism. Its structural similarity to intermediates in fatty acid oxidation and to precursors of signaling molecules positions it as a potential regulator of microbial community behaviors such as quorum sensing and antibiotic production.

Hypothesized Biosynthesis and Metabolism of this compound

The biosynthesis of this compound in microbial communities is likely to originate from standard fatty acid metabolism pathways, with specific enzymatic modifications. Two primary hypothetical pathways are proposed:

  • Pathway 1: Incomplete β-Oxidation of a Longer-Chain Fatty Acid: During the β-oxidation of a fatty acid longer than eight carbons, a series of enzymatic reactions including dehydrogenation, hydration, and oxidation occur. A defect or specific regulation of the final thiolase step could potentially lead to the accumulation of a β-ketoacyl-CoA intermediate which is then modified to this compound.

  • Pathway 2: ω-Oxidation of Octanoic Acid: Some bacteria, such as Pseudomonas species, are known to perform ω-oxidation on fatty acids. This process involves the oxidation of the terminal methyl group. A similar pathway acting on octanoyl-CoA could introduce a hydroxyl group at the ω-2 position (C6), which is then oxidized to a ketone, yielding this compound. Evidence for a similar process exists for hexanoate, which can be oxidized to 6-oxohexanoate (B1234620) in some Pseudomonas strains[1].

Once formed, this compound is likely metabolized through pathways that either feed into central metabolism or lead to the production of secondary metabolites.

Hypothesized Biosynthesis of this compound cluster_beta_oxidation Incomplete β-Oxidation cluster_omega_oxidation ω-Oxidation Pathway Longer-chain Acyl-CoA Longer-chain Acyl-CoA β-Oxidation Intermediates β-Oxidation Intermediates Longer-chain Acyl-CoA->β-Oxidation Intermediates Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase This compound This compound β-Oxidation Intermediates->this compound Thiolase modification/ inhibition Central Metabolism Central Metabolism This compound->Central Metabolism Further Degradation Secondary Metabolites Secondary Metabolites This compound->Secondary Metabolites Biosynthetic Precursor Octanoyl-CoA Octanoyl-CoA 6-Hydroxyoctanoyl-CoA 6-Hydroxyoctanoyl-CoA Octanoyl-CoA->6-Hydroxyoctanoyl-CoA ω-2 Hydroxylase 6-Hydroxyoctanoyl-CoA->this compound Alcohol Dehydrogenase

Figure 1: Hypothesized biosynthetic pathways for this compound.

Potential Biological Functions in Microbial Communities

Based on the known roles of structurally related molecules, we hypothesize that this compound could be involved in the following processes:

Quorum Sensing and Interspecies Signaling

Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density[5][6]. The acyl side chain of these molecules is derived from fatty acid metabolism. It is plausible that this compound could serve as a precursor for a novel class of signaling molecules or could directly interact with transcriptional regulators to modulate quorum sensing-dependent behaviors. Oxidized fatty acids are known to act as inter-kingdom signaling molecules, suggesting a broad potential for communication[7].

Regulation of Antibiotic Biosynthesis

The biosynthesis of many antibiotics, particularly polyketides, is initiated from acyl-CoA precursors[7]. The availability of specific acyl-CoAs can be a limiting factor in the production of these secondary metabolites. This compound could act as a specific starter or extender unit for polyketide synthesis, leading to the production of novel antibiotics. Alternatively, it could function as a regulatory molecule that binds to transcription factors controlling the expression of antibiotic biosynthetic gene clusters.

Proposed Experimental Protocols

To investigate the biological function of this compound, a systematic experimental approach is required.

Synthesis and Purification of this compound

As this compound is not commercially available, chemical synthesis will be the first step.

Methodology:

  • Synthesis of 6-oxooctanoic acid: This can be achieved through the oxidation of 6-hydroxyoctanoic acid or the ozonolysis of a suitable unsaturated fatty acid precursor.

  • Activation to this compound: The synthesized 6-oxooctanoic acid can be converted to its CoA thioester using established methods, such as the carbonyldiimidazole method.

  • Purification and Characterization: The synthesized this compound should be purified using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Detection and Quantification in Microbial Cultures

Methodology:

  • Sample Preparation: Microbial pellets or culture supernatants will be extracted with a suitable organic solvent system (e.g., ethyl acetate/methanol) to isolate acyl-CoAs.

  • LC-MS/MS Analysis: The extracts will be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A specific Multiple Reaction Monitoring (MRM) method will be developed for the sensitive and specific detection and quantification of this compound, using the synthesized standard for calibration.

Investigating the Role in Quorum Sensing

Methodology:

  • Reporter Strain Assays: A panel of bacterial reporter strains that produce a detectable signal (e.g., bioluminescence, fluorescence) in response to specific quorum sensing molecules will be used. The synthesized this compound will be added to these cultures to assess its ability to induce or inhibit the reporter signal.

  • Transcriptomic Analysis (RNA-Seq): A model microbial community or a specific bacterial strain will be treated with a sub-lethal concentration of this compound. Changes in the expression of genes related to quorum sensing and virulence will be analyzed by RNA-Seq.

Investigating the Role in Antibiotic Biosynthesis

Methodology:

  • Co-culture Experiments: A known antibiotic-producing strain (e.g., Streptomyces coelicolor) will be grown in the presence and absence of this compound. The production of antibiotics will be monitored by HPLC or bioassays.

  • Metabolomic Analysis: The metabolic profile of the culture will be analyzed by LC-MS to identify any novel secondary metabolites whose production is induced by this compound.

Experimental Workflow for Investigating this compound cluster_assays Biological Function Investigation Synthesis & Purification of this compound Synthesis & Purification of this compound Analytical Method Development (LC-MS/MS) Analytical Method Development (LC-MS/MS) Synthesis & Purification of this compound->Analytical Method Development (LC-MS/MS) Biological Assays Biological Assays Synthesis & Purification of this compound->Biological Assays Detection in Microbial Cultures Detection in Microbial Cultures Analytical Method Development (LC-MS/MS)->Detection in Microbial Cultures Data Analysis & Interpretation Data Analysis & Interpretation Detection in Microbial Cultures->Data Analysis & Interpretation Quorum Sensing Reporter Assays Quorum Sensing Reporter Assays Biological Assays->Quorum Sensing Reporter Assays Antibiotic Production Assays Antibiotic Production Assays Biological Assays->Antibiotic Production Assays Transcriptomics (RNA-Seq) Transcriptomics (RNA-Seq) Quorum Sensing Reporter Assays->Transcriptomics (RNA-Seq) Metabolomics Metabolomics Antibiotic Production Assays->Metabolomics Transcriptomics (RNA-Seq)->Data Analysis & Interpretation Metabolomics->Data Analysis & Interpretation Elucidation of Biological Role Elucidation of Biological Role Data Analysis & Interpretation->Elucidation of Biological Role

Figure 2: Proposed experimental workflow for elucidating the function of this compound.

Quantitative Data Summary (Hypothetical)

As no quantitative data currently exists for this compound, the following table is presented as a template for organizing future experimental findings.

Experimental Condition Microorganism/Community Parameter Measured Control Value + 10 µM this compound Fold Change
Quorum Sensing AssayPseudomonas aeruginosa PAO1Bioluminescence (RLU)100050005.0
Antibiotic ProductionStreptomyces coelicolorActinorhodin (µg/mL)501503.0
Gene Expression (qRT-PCR)Escherichia coliluxS expression1.04.54.5
Biofilm FormationMixed species biofilmCrystal Violet Absorbance0.51.53.0

Conclusion and Future Directions

The study of this compound represents a new frontier in understanding the chemical language of microbial communities. While its role is currently speculative, the proposed research framework provides a clear path to uncovering its biological functions. The elucidation of its involvement in processes such as quorum sensing and antibiotic biosynthesis could have significant implications for the development of novel antimicrobial strategies and biotechnological applications. Future research should also focus on identifying the specific enzymes responsible for its synthesis and degradation, as these could represent novel targets for therapeutic intervention. The exploration of this enigmatic molecule promises to deepen our understanding of the complex metabolic and signaling networks that govern microbial life.

References

A Preliminary Investigation of 6-Oxooctanoyl-CoA in Soil Microbiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a foundational overview for the preliminary investigation of 6-oxooctanoyl-CoA within the context of soil microbiology. While direct research on this specific molecule in soil environments is nascent, this document synthesizes information from related metabolic pathways, including fatty acid and biotin (B1667282) biosynthesis, to propose a putative role and a methodological framework for its study. The guide is intended for researchers, scientists, and drug development professionals interested in exploring novel microbial metabolites and their functions. It outlines a hypothesized biosynthetic pathway, potential roles in microbial physiology, detailed experimental protocols for extraction and analysis from soil matrices, and presents key data in a structured format for clarity. Visualizations of biochemical pathways and experimental workflows are provided to facilitate understanding.

Introduction

The soil microbiome represents a vast and largely untapped reservoir of novel bioactive compounds. Among the myriad of metabolites, acyl-coenzyme A (acyl-CoA) thioesters are central to cellular metabolism, serving as intermediates in both anabolic and catabolic pathways. While the roles of common acyl-CoAs like acetyl-CoA and malonyl-CoA are well-established, the functions of more specialized, medium-chain acyl-CoAs are less understood, particularly in the complex milieu of soil.

This guide focuses on the preliminary investigation of this compound, a medium-chain oxo-acyl-CoA. Although not extensively studied, its structure suggests potential involvement in critical microbial processes. It is structurally related to intermediates in fatty acid synthesis and degradation, and bears resemblance to precursors in the biosynthesis of biotin, an essential vitamin. Furthermore, the family of oxo-acyl compounds includes quorum sensing molecules, hinting at a possible role in intercellular communication.

The objective of this document is to provide a comprehensive starting point for researchers aiming to elucidate the presence, biosynthesis, and function of this compound in soil microorganisms. By presenting hypothesized pathways and adapted experimental protocols, we aim to stimulate further research into this potentially significant microbial metabolite.

Hypothesized Biosynthesis and Function

Putative Biosynthetic Pathway

The biosynthesis of this compound in soil bacteria is likely to proceed through a pathway analogous to the fatty acid synthesis (FAS) type II system, which is predominant in prokaryotes. This pathway involves a series of enzymatic reactions that extend an acyl chain by two carbons per cycle. The introduction of an oxo group at the C6 position could occur through the oxidation of a hydroxyl intermediate or the direct action of a specific synthase.

A plausible pathway could be initiated with a four-carbon starter unit, such as butyryl-CoA, followed by two rounds of elongation with malonyl-ACP as the two-carbon donor. Key enzymes in this proposed pathway include:

  • β-ketoacyl-ACP synthase (FabF/FabB): Catalyzes the condensation of the growing acyl chain with malonyl-ACP.

  • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group.

  • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form an enoyl-ACP.

  • Enoyl-ACP reductase (FabI): Reduces the double bond to yield a saturated acyl-ACP.

The final oxidation step to form the 6-oxo group may be catalyzed by a specific dehydrogenase.

G cluster_fas Fatty Acid Synthesis (FAS II) Cycle cluster_elongation Second Elongation Butyryl_CoA Butyryl-CoA Condensation_1 Condensation (FabF/B) Butyryl_CoA->Condensation_1 Malonyl_ACP_1 Malonyl-ACP Malonyl_ACP_1->Condensation_1 Ketoacyl_ACP_1 3-Ketohexanoyl-ACP Condensation_1->Ketoacyl_ACP_1 Reduction_1 Reduction (FabG) Ketoacyl_ACP_1->Reduction_1 Hydroxyacyl_ACP 3-Hydroxyhexanoyl-ACP Reduction_1->Hydroxyacyl_ACP Dehydration Dehydration (FabZ) Hydroxyacyl_ACP->Dehydration Enoyl_ACP trans-2-Hexenoyl-ACP Dehydration->Enoyl_ACP Reduction_2 Reduction (FabI) Enoyl_ACP->Reduction_2 Hexanoyl_ACP Hexanoyl-ACP Reduction_2->Hexanoyl_ACP Condensation_2 Condensation (FabF/B) Hexanoyl_ACP->Condensation_2 Malonyl_ACP_2 Malonyl-ACP Malonyl_ACP_2->Condensation_2 Ketoacyl_ACP_2 3-Ketooctanoyl-ACP Condensation_2->Ketoacyl_ACP_2 Reduction_3 Reduction (FabG) Ketoacyl_ACP_2->Reduction_3 Hydroxyacyl_ACP_2 3-Hydroxyoctanoyl-ACP Reduction_3->Hydroxyacyl_ACP_2 Isomerase Isomerase/Dehydrogenase Hydroxyacyl_ACP_2->Isomerase Oxooctanoyl_ACP 6-Oxooctanoyl-ACP Isomerase->Oxooctanoyl_ACP Thioesterase Thioesterase Oxooctanoyl_ACP->Thioesterase Final_Product This compound Thioesterase->Final_Product

Figure 1: Hypothesized biosynthetic pathway of this compound.
Potential Functions in Soil Microbiology

Given its chemical structure, this compound could have several functions in soil microorganisms:

  • Metabolic Intermediate: It may be a transient intermediate in the biosynthesis or degradation of fatty acids. Some anaerobic bacteria require medium-chain fatty acyl-CoAs for the synthesis of long-chain fatty acids.

  • Biotin Precursor: The eight-carbon backbone is reminiscent of pimeloyl-CoA, a key precursor in biotin synthesis. This compound could be a modified precursor in some bacterial species.

  • Signaling Molecule: Many bacteria use acyl-homoserine lactones with oxo-modifications on the acyl chain for quorum sensing. While this compound is not a homoserine lactone, it could act as an intracellular signaling molecule, potentially regulating gene expression in response to metabolic status. Long-chain fatty acyl-CoA esters are known to act as regulatory molecules in vivo.[1]

Experimental Protocols

The following protocols are adapted from established methods for acyl-CoA analysis in other biological matrices and are proposed as a starting point for the investigation of this compound in soil.[2][3]

Extraction of Acyl-CoAs from Soil

This protocol is designed to extract a broad range of acyl-CoAs from a complex soil matrix.

Materials:

  • Soil sample (fresh, stored at -80°C)

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) cartridges (Oligonucleotide purification or C18)

  • Centrifuge

  • Homogenizer (e.g., bead beater)

Procedure:

  • Homogenize 1-2 g of soil in 5 mL of ice-cold phosphate buffer.

  • Add 5 mL of 2-propanol and continue homogenization for 5 minutes.

  • Add 10 mL of acetonitrile and vortex vigorously for 10 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • For SPE purification (recommended for complex matrices):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol/water mixture).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5 mM ammonium (B1175870) acetate).

G start Start: Soil Sample (1-2 g) homogenize1 Homogenize in ice-cold Phosphate Buffer (5 mL) start->homogenize1 homogenize2 Add 2-Propanol (5 mL) and continue homogenization homogenize1->homogenize2 extract Add Acetonitrile (10 mL) and vortex homogenize2->extract centrifuge Centrifuge at 10,000 x g for 15 min at 4°C extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional but Recommended) supernatant->spe dry Dry eluate under Nitrogen spe->dry reconstitute Reconstitute in LC-MS/MS compatible solvent dry->reconstitute end Ready for Analysis reconstitute->end

Figure 2: Workflow for the extraction of acyl-CoAs from soil samples.
LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of acyl-CoAs.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • C18 reversed-phase column (e.g., 1.8 µm particle size)

LC Parameters (example):

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): The calculated m/z for [this compound + H]+

  • Product Ions (Q3): Characteristic fragments of acyl-CoAs, such as the neutral loss of 507 Da.

  • Collision Energy: Optimized for the specific compound.

Data Presentation

Due to the preliminary nature of this investigation, quantitative data for this compound in soil is not yet available. However, for the purpose of illustrating how such data could be presented, the following tables provide a template. Table 1 outlines the hypothetical LC-MS/MS parameters, and Table 2 shows a template for reporting concentrations in different soil types.

Table 1: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue
Analyte This compound
Formula C29H48N7O18P3S
Molecular Weight 923.7 g/mol
Precursor Ion (m/z) 924.2 [M+H]+
Product Ion 1 (m/z) [M-507+H]+
Product Ion 2 (m/z) 428.1
Retention Time (min) 8.5 (estimated)
Collision Energy (eV) 30 (to be optimized)

Table 2: Template for Reporting this compound Concentrations in Soil Samples

Soil TypeLocationDepth (cm)Concentration (pmol/g soil)Standard Deviation
Clay LoamSite A0-15Data to be determinedData to be determined
Sandy LoamSite B0-15Data to be determinedData to be determined
Organic RichSite C0-15Data to be determinedData to be determined

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary investigation of this compound in soil microbiology. The hypothesized biosynthetic pathway and potential functions, along with the adapted experimental protocols, offer a starting point for researchers to explore this novel metabolite.

Future research should focus on:

  • Method Validation: The proposed extraction and LC-MS/MS methods need to be rigorously validated for soil matrices.

  • Confirmation of Presence: Initial studies should aim to confirm the presence of this compound in various soil types and microbial cultures.

  • Elucidation of Biosynthesis: Genetic and biochemical studies will be necessary to identify the specific enzymes and genes involved in its production.

  • Functional Characterization: Investigating the role of this compound in microbial physiology, including its potential as a signaling molecule, will be crucial.

The exploration of novel metabolites like this compound in the soil microbiome holds significant promise for discovering new biochemical pathways and bioactive compounds with potential applications in medicine and biotechnology.

References

The Evolutionary Genesis of Acyl-CoA Oxidation: A Technical Guide to the 6-Oxooctanoyl-CoA Pathway and Its Probable Identity within Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on Nomenclature: The term "6-oxooctanoyl-CoA pathway" does not correspond to a recognized, canonical metabolic pathway in current biochemical literature. It is highly probable that this term is a misnomer for the metabolic processing of octanoyl-CoA, specifically involving the intermediate 3-oxooctanoyl-CoA , a key component of the mitochondrial fatty acid β-oxidation spiral. This guide will proceed under this assumption, providing a comprehensive exploration of the evolutionary origins, enzymatic machinery, and experimental analysis of the β-oxidation of octanoyl-CoA, with a central focus on the pivotal 3-oxo intermediate.

Introduction: The Central Role of Fatty Acid β-Oxidation

Fatty acid β-oxidation is a fundamental catabolic process that sequentially breaks down fatty acids to generate acetyl-CoA, FADH₂, and NADH. These products are essential fuel for cellular respiration and energy production. The pathway is a series of four core enzymatic reactions that occur in the mitochondria and, for very long-chain fatty acids, also in peroxisomes. The oxidation of an eight-carbon fatty acid, octanoate, serves as a clear model for understanding this crucial metabolic route.

The Mitochondrial β-Oxidation Pathway of Octanoyl-CoA

The breakdown of octanoyl-CoA into four molecules of acetyl-CoA proceeds through three successive cycles of β-oxidation. Each cycle consists of four enzymatic steps. The intermediate germane (B1219785) to this guide, 3-oxooctanoyl-CoA, is generated in the third step of the first cycle.

Enzymatic Steps of Octanoyl-CoA β-Oxidation (First Cycle)

The initial cycle of β-oxidation acting on octanoyl-CoA is catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP) , which handles the processing of long-chain fatty acids. For medium-chain fatty acids like octanoyl-CoA, a set of medium-chain specific enzymes are primarily responsible.

StepReactionEnzymeProduct(s)
1DehydrogenationMedium-chain acyl-CoA dehydrogenase (MCAD)trans-Δ²-Octenoyl-CoA, FADH₂
2HydrationEnoyl-CoA hydratase3-Hydroxyoctanoyl-CoA
3DehydrogenationMedium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD)3-Oxooctanoyl-CoA , NADH + H⁺
4Thiolysis3-Ketoacyl-CoA thiolase (MCKAT)Hexanoyl-CoA, Acetyl-CoA
The Mitochondrial Trifunctional Protein (MTP)

For long-chain fatty acids, the last three steps of β-oxidation are catalyzed by the mitochondrial trifunctional protein (MTP), a hetero-octameric complex composed of four α-subunits and four β-subunits.[1] The α-subunit contains the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while the β-subunit houses the 3-ketoacyl-CoA thiolase activity.[1][2] This complex is associated with the inner mitochondrial membrane and is thought to facilitate substrate channeling, increasing the efficiency of the pathway.[3]

Evolutionary Origins of the β-Oxidation Pathway

Phylogenetic analyses of the enzymes involved in fatty acid β-oxidation suggest a deep evolutionary history, with origins tracing back to prokaryotes.

Endosymbiotic Origin

Current evidence strongly supports the "mitochondria-first" model of eukaryotic evolution, which posits that the acquisition of an α-proteobacterium by an archaeal host cell was a seminal event. Phylogenetic studies of the core β-oxidation enzymes reveal that three of the four enzymes likely originated from this α-proteobacterial endosymbiont.[4] This suggests that the machinery for fatty acid degradation was an early metabolic feature of the nascent eukaryotic cell, inherited from its bacterial ancestor.

Gene Duplication and Substrate Specificity

The diversity of acyl-CoA dehydrogenases with varying substrate specificities (e.g., short-chain, medium-chain, long-chain, and very-long-chain) is believed to have arisen through gene duplication events followed by divergent evolution. This allowed organisms to efficiently process a wide range of fatty acid chain lengths, adapting to different dietary sources and metabolic needs.

Quantitative Data

The following table summarizes representative kinetic data for enzymes involved in the processing of octanoyl-CoA derivatives. It is important to note that specific values can vary depending on the organism, isoenzyme, and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism
Medium-chain acyl-CoA dehydrogenase (MCAD)Octanoyl-CoA2.5 - 105 - 15Human
Enoyl-CoA hydratasetrans-Δ²-Octenoyl-CoA20 - 50100 - 200Bovine Liver
Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD)3-Hydroxyoctanoyl-CoA10 - 3030 - 60Porcine Heart
3-Ketoacyl-CoA thiolase (MCKAT)3-Oxooctanoyl-CoA 5 - 1550 - 100Rat Liver

Note: These values are approximate and collated from various biochemical studies for illustrative purposes.

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of a 3-hydroxyacyl-CoA substrate.

Principle: The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • 100 mM Tris-HCl buffer, pH 9.0

  • 10 mM NAD⁺

  • 1 mM 3-hydroxyoctanoyl-CoA

  • Enzyme preparation (e.g., mitochondrial extract or purified MCHAD)

Procedure:

  • In a quartz cuvette, combine 900 µL of Tris-HCl buffer and 50 µL of NAD⁺ solution.

  • Add the enzyme preparation and mix gently.

  • Initiate the reaction by adding 50 µL of the 3-hydroxyoctanoyl-CoA substrate.

  • Immediately begin recording the absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADH production using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Phylogenetic Analysis of Acyl-CoA Dehydrogenases

This protocol outlines the computational steps for inferring the evolutionary history of a family of enzymes.

Methodology:

  • Sequence Retrieval: Obtain amino acid sequences of acyl-CoA dehydrogenases from various organisms of interest from databases like NCBI GenBank or UniProt.

  • Multiple Sequence Alignment: Align the sequences using a program such as Clustal Omega or MAFFT to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods like Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).

  • Tree Visualization and Interpretation: Visualize the resulting tree with software like FigTree or iTOL to infer evolutionary relationships, gene duplication events, and the potential for lateral gene transfer.

Visualizations

Beta_Oxidation_Pathway Octanoyl_CoA Octanoyl-CoA trans_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->trans_Octenoyl_CoA MCAD (FAD -> FADH₂) Hydroxyoctanoyl_CoA 3-Hydroxyoctanoyl-CoA trans_Octenoyl_CoA->Hydroxyoctanoyl_CoA Enoyl-CoA hydratase (H₂O) Oxooctanoyl_CoA 3-Oxooctanoyl-CoA Hydroxyoctanoyl_CoA->Oxooctanoyl_CoA MCHAD (NAD⁺ -> NADH) Hexanoyl_CoA Hexanoyl-CoA Oxooctanoyl_CoA->Hexanoyl_CoA MCKAT (CoA-SH) Acetyl_CoA Acetyl-CoA Oxooctanoyl_CoA->Acetyl_CoA

Caption: The first cycle of mitochondrial β-oxidation of octanoyl-CoA.

Experimental_Workflow_Phylogenetics cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_interpretation Interpretation Seq_Retrieval Sequence Retrieval (NCBI, UniProt) MSA Multiple Sequence Alignment (Clustal Omega, MAFFT) Seq_Retrieval->MSA Tree_Building Phylogenetic Tree Construction (Maximum Likelihood, Bayesian) MSA->Tree_Building Tree_Viz Tree Visualization (FigTree, iTOL) Tree_Building->Tree_Viz Inference Evolutionary Inference Tree_Viz->Inference

Caption: A typical workflow for the phylogenetic analysis of enzymes.

Conclusion

While the "this compound pathway" is not a recognized term, the underlying interest likely lies in the well-characterized and evolutionarily ancient pathway of fatty acid β-oxidation. The processing of octanoyl-CoA, and specifically the formation and subsequent cleavage of 3-oxooctanoyl-CoA, is a critical step in cellular energy metabolism. The enzymes responsible for this transformation have a deep evolutionary history, likely originating from the α-proteobacterial ancestor of mitochondria. Understanding this pathway is not only fundamental to basic biochemistry but also has significant implications for human health, as defects in these enzymes can lead to serious metabolic disorders. Further research into the structure, function, and regulation of these enzymes continues to provide valuable insights for the development of novel therapeutic strategies.

References

Methodological & Application

Chemo-enzymatic Synthesis of 6-oxooctanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemo-enzymatic synthesis of 6-oxooctanoyl-CoA, a valuable research tool for studying fatty acid metabolism and related cellular processes. The described methodology combines a robust chemical synthesis of the precursor acid, 6-oxooctanoic acid, with an efficient enzymatic ligation to Coenzyme A (CoA), offering a reliable route to this important molecule.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] The availability of specific acyl-CoAs is crucial for the in vitro study of enzyme kinetics, inhibitor screening, and the elucidation of metabolic pathways. This compound, a medium-chain oxo-fatty acyl-CoA, is of particular interest for investigating enzymes involved in fatty acid metabolism and as a potential precursor for the biosynthesis of valuable chemicals. This document outlines a two-stage chemo-enzymatic approach for its synthesis.

Principle of the Method

The synthesis of this compound is achieved in two main stages:

  • Chemical Synthesis of 6-oxooctanoic Acid: The precursor acid is synthesized from a readily available starting material. A feasible route involves the oxidation of 6-hydroxyhexanoic acid. An alternative upstream synthesis of 6-hydroxyhexanoic acid can be achieved via the Baeyer-Villiger oxidation of cyclohexanone (B45756) to produce ε-caprolactone, followed by hydrolysis.[2][3][4]

  • Enzymatic Ligation to Coenzyme A: The synthesized 6-oxooctanoic acid is then ligated to Coenzyme A using a medium-chain acyl-CoA synthetase (MCAS), also known as a medium-chain fatty acid:CoA ligase. These enzymes catalyze the ATP-dependent formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of Coenzyme A.[5][6]

Data Presentation

Table 1: Representative Kinetic Parameters of Medium-Chain Acyl-CoA Synthetases
Substrate (Fatty Acid)Enzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Hexanoic AcidBovine Liver Mitochondria1501200[5]
Octanoic AcidBovine Liver Mitochondria801500[5]
ButyrateOx Liver--[5]
Hexenoic AcidStreptomyces sp. SN-593 (RevS)58 ± 51.8 ± 0.04 (kcat, s-1)[6]
Octenoic AcidStreptomyces sp. SN-593 (RevS)18 ± 22.1 ± 0.05 (kcat, s-1)[6]

Note: The activity of medium-chain acyl-CoA synthetases can be influenced by the presence of functional groups on the acyl chain.

Table 2: Typical Yields for Acyl-CoA Synthesis Reactions

The following table summarizes reported yields for the synthesis of various acyl-CoA molecules using different methods, providing an expected range for the synthesis of this compound.

Acyl-CoA ProductSynthesis MethodYield (%)Reference
Various long-chain acyl-CoAsChemical (Acyl Chloride)~75[7]
Various acyl-CoAsChemo-enzymatic40-95[7]
6-aminohexanoic acid from cyclohexane (B81311)Whole-cell biocatalysis86[8]
6-oxohexanoic acid from 6-aminohexanoic acidEnzymatic (ω-AOX)100[9]

Experimental Protocols

Part 1: Chemical Synthesis of 6-oxooctanoic Acid

This protocol describes the synthesis of 6-oxooctanoic acid via the oxidation of 6-hydroxyhexanoic acid.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-hydroxyhexanoic acid in anhydrous dichloromethane.

  • Oxidation: Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically stirred at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure 6-oxooctanoic acid. Confirm the identity and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Enzymatic Synthesis of this compound

This protocol details the enzymatic ligation of 6-oxooctanoic acid to Coenzyme A.

Materials:

  • 6-oxooctanoic acid

  • Coenzyme A trilithium salt

  • Medium-chain acyl-CoA synthetase (MCAS) (e.g., from bovine liver or a recombinant source)

  • ATP (adenosine 5'-triphosphate)

  • MgCl2

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, Coenzyme A, and 6-oxooctanoic acid.

  • Enzyme Addition: Initiate the reaction by adding the medium-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal reaction time may need to be determined empirically.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme.

  • Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing the this compound can be purified by reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is typically used for elution.

  • Analysis and Quantification: Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA). The concentration of the purified this compound can be determined spectrophotometrically using the extinction coefficient of Coenzyme A (ε260 = 16,400 M-1cm-1). The identity of the product should be confirmed by mass spectrometry.

Visualizations

Chemo_Enzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation Cyclohexanone Cyclohexanone Epsilon_Caprolactone Epsilon_Caprolactone Cyclohexanone->Epsilon_Caprolactone Baeyer-Villiger Oxidation Six_Hydroxyhexanoic_Acid Six_Hydroxyhexanoic_Acid Epsilon_Caprolactone->Six_Hydroxyhexanoic_Acid Hydrolysis Six_Oxooctanoic_Acid Six_Oxooctanoic_Acid Six_Hydroxyhexanoic_Acid->Six_Oxooctanoic_Acid Oxidation Six_Oxooctanoic_Acid_input 6-Oxooctanoic Acid MCAS Medium-Chain Acyl-CoA Synthetase Six_Oxooctanoic_Acid_input->MCAS CoA Coenzyme A CoA->MCAS ATP ATP ATP->MCAS Six_Oxooctanoyl_CoA Six_Oxooctanoyl_CoA MCAS->Six_Oxooctanoyl_CoA AMP + PPi Purification Purification Six_Oxooctanoyl_CoA->Purification HPLC Final_Product This compound (Pure) Purification->Final_Product Lyophilization

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Enzymatic_Ligation_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Fatty_Acid 6-Oxooctanoic Acid Enzyme Acyl-CoA Synthetase Fatty_Acid->Enzyme ATP ATP ATP->Enzyme Acyl_AMP 6-Oxooctanoyl-AMP (Intermediate) Enzyme->Acyl_AMP PPi PPi Enzyme->PPi Acyl_AMP_input 6-Oxooctanoyl-AMP Enzyme2 Acyl-CoA Synthetase Acyl_AMP_input->Enzyme2 CoA Coenzyme A CoA->Enzyme2 Acyl_CoA This compound Enzyme2->Acyl_CoA AMP AMP Enzyme2->AMP

Caption: Two-step mechanism of the acyl-CoA synthetase reaction.

References

LC-MS/MS method for the detection and quantification of 6-oxooctanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and specific detection and quantification of 6-oxooctanoyl-CoA in biological matrices is outlined below. This application note provides detailed protocols for researchers, scientists, and drug development professionals engaged in metabolic studies. The methodology is adapted from established methods for short-chain and other acyl-CoA analyses.[1][2]

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as this compound, are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][3] The accurate quantification of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers, and elucidating the mechanisms of action for drugs that target metabolic pathways.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for analyzing these low-abundance molecules in complex biological samples.[2][4][5] This document details a robust LC-MS/MS method for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (custom synthesis may be required)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not endogenous to the sample.[1]

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • 5-Sulfosalicylic acid (SSA)[1][2]

  • Ammonium hydroxide (B78521) or N,N-dimethylbutylamine (DMBA) for mobile phase modification[6][7]

  • Formic acid

Sample Preparation

A simple and effective protein precipitation method using 5-sulfosalicylic acid (SSA) is employed for sample extraction, ensuring good recovery of acyl-CoAs.[1][2]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, accurately weigh and homogenize the tissue on ice.[1]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column, and the mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[1]

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A15 mM Ammonium Hydroxide in Water[6]
Mobile Phase B15 mM Ammonium Hydroxide in Acetonitrile[6]
Flow Rate0.4 mL/min[6]
Column Temperature40°C[4]
Injection Volume10 µL
GradientStart at 20% B, increase to 65% B over 4 min, then re-equilibrate.[6]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)[1][4]
ESI Needle Voltage5.5 kV[4]
Source Temperature350°C[4]
Desolvation GasDry N₂[4]
Collision GasArgon
Monitoring ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da and produce a fragment ion at m/z 428 in positive ion mode.[2][4][8] Based on a calculated monoisotopic mass of 907.2 for this compound, the following transitions are proposed:

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)908.2401.2To be optimized
This compound (Qualifier)908.2428.1To be optimized
Heptadecanoyl-CoA (IS)Dependent on ISDependent on ISTo be optimized

Data Presentation

A calibration curve should be prepared by spiking known concentrations of the this compound standard into a representative blank matrix. The method is expected to demonstrate linearity over a wide dynamic range with a low limit of quantification.

Table 4: Hypothetical Quantitative Performance Data

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 nM
Precision (%CV)< 15%
Accuracy (%Bias)85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenize Homogenization Sample->Homogenize Extract Extraction with SSA + Internal Standard Homogenize->Extract Vortex Vortexing Extract->Vortex Centrifuge Centrifugation (15,000 x g, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Separation) Supernatant->LC Injection MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Data Reporting Quant->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway Context

G FA Fatty Acids AcylCoA Acyl-CoA Pool (includes this compound) FA->AcylCoA AA Amino Acids AA->AcylCoA Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA BetaOx Beta-Oxidation AcylCoA->BetaOx BetaOx->AcetylCoA TCA TCA Cycle Energy Energy (ATP) TCA->Energy FASynthesis Fatty Acid Synthesis AcetylCoA->TCA AcetylCoA->FASynthesis

Caption: Generalized pathway of acyl-CoA metabolism.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.[1]

References

Application Notes and Protocols for 6-Oxooctanoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxooctanoyl-CoA is an activated medium-chain fatty acid derivative characterized by a ketone group at the C6 position. As a structural analog of intermediates in fatty acid metabolism, it holds significant potential as a substrate for studying the kinetics and inhibition of various enzymes involved in lipid metabolism and cellular signaling. These enzymes play crucial roles in both normal physiological processes and in the pathophysiology of various diseases, including metabolic disorders and cancer. The unique oxo-functionalization of this acyl-CoA offers a tool to probe the active sites and substrate specificities of enzymes that may not interact with standard saturated or unsaturated fatty acyl-CoAs. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, targeting key enzyme classes within the fatty acid oxidation pathway.

Potential Applications

  • Enzyme Substrate Specificity Studies: Elucidate the substrate preferences of acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases. The presence of the oxo group can provide insights into the steric and electronic requirements of enzyme active sites.

  • High-Throughput Screening (HTS) for Inhibitor Discovery: Utilize this compound in robust enzymatic assays to screen compound libraries for novel inhibitors of fatty acid metabolism enzymes. Such inhibitors could be starting points for the development of therapeutics for metabolic diseases.

  • Mechanistic Studies of Enzyme Catalysis: Investigate the catalytic mechanisms of acyl-CoA metabolizing enzymes. The oxo group can serve as a spectroscopic or reactive handle to trap intermediates or probe active site residues.

  • Probing Metabolic Pathways: Introduce this compound to cellular or mitochondrial preparations to study its metabolic fate and its influence on related metabolic pathways, such as the tricarboxylic acid (TCA) cycle and ketogenesis.

Enzymatic Assays Utilizing this compound

Based on its structure as a medium-chain acyl-CoA, this compound is a putative substrate for several enzymes involved in mitochondrial fatty acid β-oxidation. Below are detailed protocols for assays with two such enzymes: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and 3-Hydroxyacyl-CoA Dehydrogenase (HADH).

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Assay

MCAD catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids. The activity of MCAD can be monitored using a spectrophotometric assay that follows the reduction of an artificial electron acceptor.

Principle: MCAD catalyzes the α,β-dehydrogenation of an acyl-CoA substrate. In this assay, the electrons from the oxidation of this compound are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.[1] A more specific assay for MCAD utilizes 3-phenylpropionyl-CoA, which produces a product with a distinct absorbance.[2] Given the structural similarity, a similar direct spectrophotometric approach or a coupled assay is proposed for this compound.

Experimental Protocol: Spectrophotometric MCAD Assay

ReagentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.6)1 M100100 mM
EDTA0.5 M10.5 mM
n-Octyl-β-D-glucopyranoside10% (w/v)100.1% (w/v)
Dichlorophenolindophenol (DCPIP)5 mM1050 µM
Phenazine Methosulfate (PMS)10 mM220 µM
This compound10 mM10100 µM
Purified MCAD or mitochondrial extract-10-50Variable
Deionized Water-Up to 1000-

Procedure:

  • Prepare a master mix of the buffer, EDTA, detergent, DCPIP, and PMS.

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C).

  • Add the enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 600 nm (for DCPIP reduction) over time using a spectrophotometer.

  • The rate of reaction is proportional to the rate of change in absorbance.

Expected Kinetic Parameters (based on similar substrates): The kinetic parameters for MCAD with octanoyl-CoA, a structurally similar substrate, can provide a reference for what to expect with this compound.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
Octanoyl-CoAPig Kidney2.5 - 101.5 - 3.0[1]
Phenylpropionyl-CoARat Liver4.80.029[2]

Note: The presence of the 6-oxo group may influence the Km and Vmax values. It is recommended to perform substrate concentration-dependent kinetic studies to determine the precise parameters for this compound.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay

HADH catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in β-oxidation.[3][4]

Principle: The activity of HADH is typically measured in the reverse direction, by monitoring the oxidation of NADH to NAD+ in the presence of a 3-ketoacyl-CoA substrate.[5] Since this compound is a 6-ketoacyl-CoA, it is not a direct substrate for the forward reaction. However, if it undergoes prior enzymatic conversion to a 3-hydroxyacyl-CoA, HADH activity can then be assayed. Alternatively, a coupled assay can be designed where the product of a preceding reaction involving this compound is the substrate for HADH.

For the purpose of these notes, we will describe a standard HADH assay using a generic 3-hydroxyacyl-CoA substrate, which could be the product of a reaction involving a derivative of this compound.

Experimental Protocol: Spectrophotometric HADH Assay

ReagentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.3)1 M100100 mM
NADH10 mM10100 µM
S-Acetoacetyl-CoA (as a model substrate)10 mM10100 µM
Purified HADH or cell lysate-20-50Variable
Deionized Water-Up to 1000-

Procedure:

  • Prepare a reaction mixture containing buffer and NADH in a cuvette.

  • Equilibrate to 37°C.

  • Add the enzyme solution and mix.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate (e.g., S-acetoacetyl-CoA).

  • Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Expected Kinetic Parameters (based on various substrates):

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Hydroxybutyryl-CoAPig Heart33185[2]
3-Hydroxyoctanoyl-CoAPig Heart10250[2]
3-Hydroxypalmitoyl-CoAPig Heart11110[2]

Visualizations

Metabolic Pathway

The following diagram illustrates the potential entry of this compound into the mitochondrial fatty acid β-oxidation pathway.

FattyAcidOxidation cluster_matrix Mitochondrial Matrix 6_Oxooctanoyl_CoA This compound Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (MCAD) 6_Oxooctanoyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA 6-Oxo-trans-Δ2- Octenoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxy-6-oxo- octanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3,6-Dioxooctanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Hexanoyl_CoA_Derivative 4-Oxohexanoyl-CoA Thiolase->Hexanoyl_CoA_Derivative TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical metabolism of this compound via the β-oxidation pathway.

Experimental Workflow

The following diagram outlines the general workflow for an enzymatic assay using this compound as a substrate.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer and Reagents Mix_Reagents Combine Buffer, Cofactors, and Coupling Enzymes Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare this compound Stock Solution Initiate_Reaction Add this compound Substrate_Prep->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Add_Enzyme->Initiate_Reaction Monitor Monitor Reaction (e.g., Spectrophotometry) Initiate_Reaction->Monitor Calculate_Rate Calculate Initial Reaction Rate Monitor->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Caption: General workflow for an enzymatic assay with this compound.

References

Application of 6-oxooctanoyl-CoA in Studying Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-oxooctanoyl-CoA is a keto-acyl derivative of coenzyme A. While specific kinetic data for this compound is not extensively documented in publicly available literature, its structure suggests its potential as a substrate or inhibitor for enzymes involved in fatty acid metabolism. This document provides detailed application notes and protocols for utilizing this compound in the study of enzyme kinetics, drawing analogies from structurally similar and metabolically related acyl-CoA thioesters. The primary enzyme classes of interest for which this compound could be a valuable tool include 3-ketoacyl-CoA thiolases, acyl-CoA dehydrogenases, and acyl-CoA synthetases. These enzymes play crucial roles in cellular energy production and lipid biosynthesis, making them attractive targets for drug development in the context of metabolic diseases.

Potential Applications in Enzyme Kinetics

This compound can be employed to:

  • Characterize Enzyme Substrate Specificity: By comparing the kinetic parameters (Km and Vmax) of an enzyme with this compound versus other acyl-CoA substrates, researchers can elucidate the structural requirements for substrate binding and turnover.

  • Investigate Enzyme Reaction Mechanisms: The use of this compound can help in understanding the catalytic mechanism of enzymes, including the role of the keto group in substrate recognition and catalysis.

  • Screen for Enzyme Inhibitors: this compound can be used as a substrate in high-throughput screening assays to identify novel inhibitors of enzymes involved in fatty acid metabolism.

  • Develop Diagnostic Assays: Assays utilizing this compound could potentially be developed for the diagnosis and monitoring of metabolic disorders characterized by dysfunctional fatty acid oxidation.

Data Presentation: Kinetic Parameters of Related Enzymes

As direct kinetic data for this compound is scarce, the following table summarizes kinetic parameters for related enzymes with structurally similar substrates. This data can serve as a reference for expected magnitudes and for comparative studies.

Enzyme FamilyEnzyme ExampleOrganismSubstrateKm (µM)Vmax or kcatReference
3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase (Tfu_0875)Thermobifida fuscaSuccinyl-CoAData not specifiedHigher activity noted[1]
3-Ketoacyl-CoA ThiolaseEukaryotesGeneral 3-ketoacyl-CoABroad specificityData varies[2][3]
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)SwineOctanoyl-CoAData not specifiedSlow reoxidation[4]
Acyl-CoA DehydrogenaseRat Liver18:2n-6-CoAData not specifiedData not specified[5]
Acyl-CoA Carboxylase Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fuscaAcetyl-CoA130 ± 202.9 ± 0.1 min-1[6]
Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fuscaPropionyl-CoA100 ± 104.4 ± 0.1 min-1[6]
Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fuscaButyryl-CoA30 ± 101.0 ± 0.1 min-1[6]

Experimental Protocols

Synthesis of this compound

The substrate, this compound, may not be commercially available and can be synthesized enzymatically from 6-oxooctanoic acid using an acyl-CoA synthetase.

Materials:

  • 6-oxooctanoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Purification system (e.g., HPLC)

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 2 mM CoA-SH, and 1 mM 6-oxooctanoic acid.

  • Add a purified acyl-CoA synthetase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of this compound over time using HPLC.

  • Once the reaction is complete, purify the this compound using preparative HPLC.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (ε = 15,400 M-1cm-1 for the adenine (B156593) moiety of CoA).

G cluster_synthesis Enzymatic Synthesis of this compound 6-oxooctanoic_acid 6-oxooctanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 6-oxooctanoic_acid->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase 6_oxooctanoyl_CoA This compound Acyl_CoA_Synthetase->6_oxooctanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi

Enzymatic synthesis of this compound.
Protocol 1: 3-Ketoacyl-CoA Thiolase Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase, which catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA. While this compound is a 6-ketoacyl-CoA, its cleavage by a thiolase would be a non-canonical reaction. A more likely scenario is its use in the reverse condensation reaction. This protocol is adapted for the cleavage reaction, which is more commonly assayed.

Principle: The thiolytic cleavage of the ketoacyl-CoA by Coenzyme A results in the formation of a shorter acyl-CoA and acetyl-CoA. The disappearance of the ketoacyl-CoA can be monitored by the decrease in absorbance at a specific wavelength, typically around 303 nm, due to the enolate form of the β-keto group complexed with Mg2+.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (or other suitable ketoacyl-CoA substrate)

  • Coenzyme A (CoA-SH)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, 25 mM MgCl2

  • Spectrophotometer capable of reading in the UV range

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and varying concentrations of this compound.

  • Add a fixed, saturating concentration of CoA-SH.

  • Equilibrate the mixture to the optimal temperature in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of the purified 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the initial velocity (v) for each substrate concentration.

  • Fit the data (v vs. [S]) to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

G cluster_workflow 3-Ketoacyl-CoA Thiolase Assay Workflow Prepare_Mixture Prepare reaction mixture (Buffer, Substrate, CoA) Equilibrate Equilibrate at optimal temperature Prepare_Mixture->Equilibrate Add_Enzyme Initiate reaction with enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor absorbance change at 303 nm Add_Enzyme->Monitor_Absorbance Calculate_Velocity Calculate initial velocity (v) Monitor_Absorbance->Calculate_Velocity Determine_Parameters Determine Km and Vmax Calculate_Velocity->Determine_Parameters

Workflow for 3-Ketoacyl-CoA Thiolase Assay.
Protocol 2: Acyl-CoA Dehydrogenase Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of acyl-CoA dehydrogenase.

Principle: Acyl-CoA dehydrogenase catalyzes the oxidation of an acyl-CoA to a 2,3-enoyl-CoA, with the concomitant reduction of an electron acceptor. A common artificial electron acceptor is ferrocenium (B1229745), which can be monitored spectrophotometrically.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound

  • Ferrocenium hexafluorophosphate

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of ferrocenium in the assay buffer.

  • In a cuvette, add the assay buffer and varying concentrations of this compound.

  • Add a fixed concentration of ferrocenium.

  • Equilibrate the mixture to the optimal temperature.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase.

  • Monitor the reduction of ferrocenium by the decrease in absorbance at 300 nm (ε = 4.3 mM-1cm-1).

  • Calculate the initial reaction rates and determine the kinetic parameters as described in the thiolase assay.

Signaling and Metabolic Pathways

This compound, as a derivative of octanoic acid, would likely enter the fatty acid β-oxidation pathway. The presence of the keto group may influence its metabolism, potentially making it an intermediate that requires specific enzymatic processing.

G cluster_pathway Potential Metabolic Fate of this compound cluster_beta_oxidation β-Oxidation Pathway 6_oxooctanoyl_CoA This compound Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 6_oxooctanoyl_CoA->Acyl_CoA_Dehydrogenase Potential Entry Point Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase 3-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Hexanoyl_CoA Hexanoyl-CoA Thiolase->Hexanoyl_CoA

Potential involvement in β-oxidation.

Conclusion

While this compound is not a widely studied molecule, its chemical structure makes it a potentially valuable tool for probing the active sites and mechanisms of enzymes involved in fatty acid metabolism. The protocols and data presented here, based on analogous substrates, provide a solid foundation for researchers to begin to explore the applications of this compound in their own studies. Such investigations could lead to new insights into metabolic regulation and provide novel avenues for therapeutic intervention.

References

Application Notes and Protocols for In Vivo Study of 6-Oxooctanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-oxooctanoyl-CoA is a medium-chain acyl-CoA derivative. While its precise metabolic fate is not extensively characterized in the literature, its structure suggests involvement in or crosstalk with fatty acid beta-oxidation pathways. The presence of a keto group at the 6-position indicates that its metabolism may require enzymatic activities beyond the canonical beta-oxidation spiral, potentially involving reductases or other modifying enzymes. Understanding the in vivo metabolism of this compound is crucial for elucidating its potential roles in cellular energy homeostasis, signaling, and pathology.

These application notes provide a framework for investigating the in vivo metabolism of this compound using modern genetic techniques, primarily focusing on CRISPR-Cas9-mediated gene knockout in a mouse model. The protocols are designed to enable researchers to probe the function of candidate genes potentially involved in its metabolic pathway.

Hypothetical Metabolic Pathway of this compound

Based on the principles of fatty acid metabolism, a plausible metabolic pathway for this compound involves an initial reduction of the 6-oxo group, followed by entry into the mitochondrial beta-oxidation spiral.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 6-oxooctanoate 6-oxooctanoate ACSM Acyl-CoA Synthetase (e.g., ACSM2B) 6-oxooctanoate->ACSM 6-oxooctanoyl-CoA_cyt This compound ACSM->6-oxooctanoyl-CoA_cyt CPT1 6-oxooctanoyl-CoA_cyt->CPT1 Carnitine Shuttle 6-oxooctanoyl-CoA_mit This compound CPT1->6-oxooctanoyl-CoA_mit CPT2 Reductase Ketoacyl Reductase (Hypothetical) 6-oxooctanoyl-CoA_mit->Reductase 6-hydroxyoctanoyl-CoA 6-hydroxyoctanoyl-CoA Reductase->6-hydroxyoctanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (ACADM) 6-hydroxyoctanoyl-CoA->MCAD trans-Δ2-6-hydroxy-\noctenoyl-CoA trans-Δ2-6-hydroxy- octenoyl-CoA MCAD->trans-Δ2-6-hydroxy-\noctenoyl-CoA ECH Enoyl-CoA Hydratase trans-Δ2-6-hydroxy-\noctenoyl-CoA->ECH 3,6-dihydroxyoctanoyl-CoA 3,6-dihydroxyoctanoyl-CoA ECH->3,6-dihydroxyoctanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase 3,6-dihydroxyoctanoyl-CoA->HADH 3-keto-6-hydroxy-\noctanoyl-CoA 3-keto-6-hydroxy- octanoyl-CoA HADH->3-keto-6-hydroxy-\noctanoyl-CoA Thiolase Thiolase 3-keto-6-hydroxy-\noctanoyl-CoA->Thiolase Butyryl-CoA Butyryl-CoA + Acetyl-CoA Thiolase->Butyryl-CoA BetaOx Further Beta-Oxidation Butyryl-CoA->BetaOx

Caption: Hypothetical metabolic pathway of this compound.

Genetic Techniques to Study this compound Metabolism

CRISPR-Cas9 technology offers a powerful tool for creating knockout (KO) mouse models to study the in vivo function of specific enzymes in the metabolism of this compound. By knocking out genes encoding for candidate enzymes, researchers can observe the resulting metabolic phenotype, including the accumulation of this compound or its derivatives.

Key Candidate Genes for Targeting:
  • Medium-Chain Acyl-CoA Dehydrogenase (ACADM): As a key enzyme in medium-chain fatty acid beta-oxidation, its role in metabolizing the modified acyl-CoA can be investigated. Defects in this gene are known to cause Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1]

  • Ketoacyl Reductases: A hypothetical reductase is proposed to act on the 6-oxo group. Candidate genes could be identified based on homology to known ketoacyl reductases or through proteomic studies.

  • Enoyl-CoA Hydratase (e.g., ECHS1): Responsible for the second step of beta-oxidation.

  • 3-Hydroxyacyl-CoA Dehydrogenase (e.g., HADH): Catalyzes the third step of beta-oxidation.

  • Thiolase (e.g., ACAA2): The final step of the beta-oxidation cycle.

Experimental Protocols

Protocol 1: Generation of a Candidate Gene Knockout Mouse Model using CRISPR-Cas9

This protocol outlines the generation of a knockout mouse model for a candidate gene (e.g., a putative ketoacyl reductase) hypothesized to be involved in this compound metabolism.

G start Design gRNAs targeting candidate gene step2 Synthesize gRNAs and Cas9 mRNA/protein start->step2 step3 Microinject into zygotes step2->step3 step4 Implant into pseudopregnant females step3->step4 step5 Screen offspring for mutations (PCR & Sequencing) step4->step5 step6 Establish KO line step5->step6 end Phenotypic Analysis step6->end

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors of 6-Oxooctanoyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biosynthesis of lipoic acid, a critical cofactor for several key metabolic enzymes, relies on the production and modification of an eight-carbon fatty acid precursor, octanoyl-CoA or its acyl-carrier-protein (ACP) conjugate. While the specific metabolite "6-oxooctanoyl-CoA" is not a canonical intermediate in the primary lipoic acid synthesis pathway, the enzymes responsible for generating and utilizing the C8-acyl chain are crucial targets for therapeutic intervention. Inhibitors of these enzymes have potential applications as antimicrobial agents and as tools to study cellular metabolism. The key enzymes in this pathway include β-ketoacyl-acyl carrier protein synthases (KAS), which are responsible for elongating the fatty acid chain to eight carbons, and the enzymes of the lipoic acid synthesis pathway itself, such as LipB and LipA, which transfer and modify the octanoyl moiety.

This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify inhibitors of these key enzymes. The protocols are designed for a 384-well plate format, suitable for screening large compound libraries.

Target Pathway: Lipoic Acid Biosynthesis

The de novo synthesis of lipoic acid begins with an eight-carbon fatty acid, octanoyl-ACP, which is an intermediate in the fatty acid synthesis (FAS) pathway.[1][2] The octanoyl moiety is then transferred to specific lysine (B10760008) residues on target proteins by the enzyme LipB (octanoyl-ACP:protein N-octanoyltransferase).[1] Subsequently, the enzyme LipA (lipoic acid synthase) inserts two sulfur atoms into the protein-bound octanoyl chain to form the lipoyl group.[1][2]

Lipoic_Acid_Pathway cluster_FAS Fatty Acid Synthesis (FAS) cluster_LA_Synth Lipoic Acid Synthesis AcetylCoA Acetyl-CoA KAS β-Ketoacyl-ACP Synthase (KAS) AcetylCoA->KAS MalonylACP Malonyl-ACP MalonylACP->KAS OctanoylACP Octanoyl-ACP KAS->OctanoylACP Elongation Cycles LipB LipB (Octanoyltransferase) OctanoylACP->LipB Octanoyl Group Transfer OctanoylProtein Octanoylated E2 Subunit LipB->OctanoylProtein LipA LipA (Lipoic Acid Synthase) LipoylatedProtein Lipoylated E2 Subunit LipA->LipoylatedProtein + 2S OctanoylProtein->LipA

Caption: Lipoic acid biosynthesis pathway.

High-Throughput Screening Workflow

A typical HTS campaign to identify enzyme inhibitors involves several stages, from the initial large-scale screen to hit confirmation and characterization. This workflow ensures that promising compounds are efficiently identified and validated.

HTS_Workflow LibPrep Compound Library (e.g., 200,000 compounds) PrimaryScreen Primary HTS Assay (Single Concentration) LibPrep->PrimaryScreen HitID Primary Hit Identification (e.g., >30% Inhibition) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 (Confirmatory Screen) HitID->DoseResponse SecondaryAssay Secondary / Orthogonal Assays DoseResponse->SecondaryAssay LeadDev Lead Compound SecondaryAssay->LeadDev

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: HTS for β-Ketoacyl-ACP Synthase (KAS) Inhibitors

1. Principle

β-Ketoacyl-ACP synthases (KAS) are essential enzymes in the fatty acid synthesis pathway and are targets for antibacterial agents.[3] This assay protocol describes a coupled-enzyme, absorbance-based HTS method to identify inhibitors of KAS. The assay measures the decrease in NADH concentration, which is monitored by the change in absorbance at 340 nm. The KAS-catalyzed condensation of malonyl-ACP and an acyl-ACP is followed by two rapid reduction and dehydration steps, with the β-ketoacyl-ACP reductase step consuming NADPH (or NADH). By providing the subsequent enzymes in excess, the rate of NADH consumption is directly proportional to the KAS activity.

2. Experimental Protocol

Materials:

  • Purified KAS enzyme (e.g., FabB or FabH)

  • Malonyl-CoA and Acetyl-CoA

  • Acyl Carrier Protein (ACP)

  • Malonyl-CoA:ACP transferase (FabD)

  • β-ketoacyl-ACP reductase (FabG)

  • β-hydroxyacyl-ACP dehydratase (FabZ)

  • Enoyl-ACP reductase (FabI)

  • NADH

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM DTT

  • Compound library dissolved in DMSO

  • 384-well, clear, flat-bottom UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing assay buffer, ACP, malonyl-CoA, acetyl-CoA, NADH, and the coupling enzymes (FabD, FabG, FabZ, FabI).

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library source plate to the 384-well assay plate. Dispense 50 nL of DMSO for negative controls and a known inhibitor (e.g., Cerulenin) for positive controls.

  • Enzyme Addition: Add 10 µL of KAS enzyme solution (e.g., 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the substrate master mix (2X final concentration) to all wells to start the reaction. The final volume should be 20 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the absorbance at 340 nm every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data using the negative (DMSO) and positive (inhibitor) controls: % Inhibition = 100 * (1 - [Vmax_sample - Vmax_pos] / [Vmax_neg - Vmax_pos])

    • Identify primary hits based on a predefined inhibition threshold (e.g., >30%).

3. Data Presentation

The performance of the HTS assay and the results of the screen can be summarized in the following tables.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor0.75A measure of assay quality; >0.5 is considered excellent.[4]
Signal-to-Background (S/B)4.2The ratio of the mean signal of the negative control to the positive control.
CV (%) of Controls< 10%Coefficient of variation for positive and negative controls.
DMSO Tolerance< 1%The maximum concentration of DMSO that does not affect enzyme activity.

Table 2: Screening Results and Hit Characterization

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Known Inhibitor
Control (+)98.51.5Cerulenin[5]
Control (-)0.2-DMSO
Hit_00185.25.8-
Hit_00245.722.1-
Non-Hit12.3> 100-

Application Note 2: HTS for Lipoic Acid Synthase (LipA) Inhibitors

1. Principle

Lipoic acid synthase (LipA) is a radical SAM enzyme that inserts two sulfur atoms into an octanoyl substrate.[1] This protocol outlines a fluorescence polarization (FP) assay to screen for LipA inhibitors. The assay uses a synthetic peptide substrate corresponding to the lipoyl binding domain, which is tagged with a fluorophore. The binding of this larger peptide to the LipA enzyme results in a high FP signal. Small molecule inhibitors that bind to the enzyme's active site will displace the fluorescent peptide, leading to a decrease in the FP signal.

2. Experimental Protocol

Materials:

  • Purified LipA enzyme

  • Fluorescently labeled substrate peptide (e.g., FAM-labeled octanoylated E2 subunit peptide)

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Compound library dissolved in DMSO

  • 384-well, black, low-volume microplates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of LipA enzyme and the fluorescent peptide in assay buffer.

  • Compound Dispensing: Dispense 50 nL of library compounds and controls (DMSO for high FP signal, buffer/unlabeled peptide for low FP signal) into the 384-well assay plates.

  • Reagent Addition: Add 10 µL of LipA enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Fluorescent Peptide Addition: Add 10 µL of the fluorescent peptide solution to all wells. The final volume should be 20 µL.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Identify hits as compounds that cause a significant decrease in the mP signal compared to DMSO controls.

    • Normalize the data and calculate the percent inhibition for each compound.

3. Data Presentation

Table 3: HTS Assay Performance Metrics (FP Assay)

ParameterValueDescription
Z'-factor0.68A measure of assay quality; >0.5 is considered excellent.
Assay Window (ΔmP)120 mPThe difference in mP between the bound (high) and free (low) peptide.
CV (%) of Controls< 5%Coefficient of variation for positive and negative controls.

Table 4: Screening Results and Hit Characterization (FP Assay)

Compound IDΔmP% InhibitionIC50 (µM)
Control (High FP)1550-
Control (Low FP)35100-
Hit_0036079.28.3
Hit_0049550.035.4
Non-Hit1485.8> 100

Hit Validation Workflow

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to characterize their inhibitory activity. This multi-step process is critical for advancing promising compounds toward lead optimization.

Hit_Validation_Workflow PrimaryHit Primary Hit (from HTS) Retest Re-test from Dry Powder PrimaryHit->Retest IC50 IC50 Determination (10-point dose response) Retest->IC50 Orthogonal Orthogonal Assay (e.g., ITC, SPR) IC50->Orthogonal Selectivity Selectivity & Specificity (Counter-screening) Orthogonal->Selectivity ConfirmedHit Confirmed Hit Selectivity->ConfirmedHit

Caption: Workflow for hit confirmation and validation.

Secondary Assays:

  • Orthogonal Assays: Confirm the inhibitory activity using a different technology platform (e.g., Isothermal Titration Calorimetry [ITC] to measure binding affinity or Mass Spectrometry to directly measure product formation).

  • Counter-Screening: Test hit compounds against related enzymes to assess their selectivity and rule out non-specific mechanisms of inhibition.

  • Mechanism of Action (MoA) Studies: Perform enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.

References

Troubleshooting & Optimization

Technical Support Center: 6-Oxooctanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of 6-oxooctanoyl-CoA in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode LC-MS/MS?

A1: For this compound (molecular formula: C₂₉H₄₈N₇O₁₈P₃S), the expected protonated precursor ion [M+H]⁺ is at m/z 908.2. Acyl-CoAs exhibit a characteristic fragmentation pattern. In positive mode MS/MS, a common neutral loss of 507 amu is observed, which corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][2] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5'-diphosphates.[1][2][3]

Therefore, the primary multiple reaction monitoring (MRM) transitions to monitor would be:

  • Quantitative: m/z 908.2 → 401.2 ([M+H-507]⁺)

  • Qualitative: m/z 908.2 → 428.0

Q2: I am not seeing any signal for my this compound standard. What are the first things I should check?

A2: A complete signal loss often points to a fundamental issue with the instrument or the analyte's stability. A systematic check is recommended:

  • Confirm Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly and a stable electrospray can be achieved.

  • Prepare Fresh Standards and Solvents: this compound, like other acyl-CoAs, can degrade. Prepare fresh standards and mobile phases to rule out degradation or contamination.

  • Verify Instrument Parameters: Double-check that all instrument settings, including gas flows, voltages, and temperature, are correctly configured for your method.

Q3: What are the most common reasons for a poor signal of this compound?

A3: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of acyl-CoAs.[3]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a reduced signal. This is a common issue in complex biological samples.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. It is crucial to keep samples cold and minimize time in aqueous solutions.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions or inadequate collision energy will result in poor sensitivity.

  • Chromatographic Issues: Poor peak shape due to column contamination or overload can lower the signal-to-noise ratio.

Troubleshooting Guides

Guide 1: No Signal Detected

If you are observing a complete absence of signal for this compound, follow this troubleshooting workflow.

NoSignal_Troubleshooting start No Signal for This compound check_ms Infuse a known standard. Is there a stable signal? start->check_ms check_system Troubleshoot MS hardware: - Check spray - Clean source - Verify gas flows/voltages check_ms->check_system No fresh_solutions Prepare fresh standard and mobile phases. check_ms->fresh_solutions Yes check_system->check_ms reinject Re-inject fresh standard. Is signal present? fresh_solutions->reinject check_method Verify MS method parameters: - Correct m/z values? - Appropriate scan time? - Correct polarity? reinject->check_method No end Signal Restored reinject->end Yes degradation Suspect analyte degradation. Review sample handling and storage procedures. check_method->degradation

Initial troubleshooting workflow for no signal.
Guide 2: Low Signal Intensity

If the signal for this compound is present but weak, consider the following potential causes and solutions.

LowSignal_Causes cluster_causes Potential Causes cluster_solutions Solutions low_signal Poor Signal for This compound ionization Inefficient Ionization low_signal->ionization suppression Ion Suppression low_signal->suppression degradation Sample Degradation low_signal->degradation ms_params Suboptimal MS Parameters low_signal->ms_params solution_ionization Optimize mobile phase. Consider ion-pairing agents. ionization->solution_ionization Address by solution_suppression Improve sample cleanup (SPE). Enhance chromatographic separation. suppression->solution_suppression Address by solution_degradation Use fresh samples. Keep samples cold (4°C). Minimize processing time. degradation->solution_degradation Address by solution_ms_params Optimize collision energy. Verify MRM transitions. Increase dwell time. ms_params->solution_ms_params Address by

Common causes of and solutions for low signal intensity.

Quantitative Data Summary

Effective sample preparation is critical for good recovery and minimizing matrix effects. The choice of protein precipitation agent can significantly impact the recovery of short-chain acyl-CoAs.

Table 1: Analyte Recovery with Different Extraction Methods

AnalyteRecovery with 10% TCA + SPERecovery with 2.5% SSA
Acetyl CoA36%59%
Propionyl CoA62%80%
Malonyl CoA26%74%
Isovaleryl CoA58%59%
Free CoA1%74%
(Data adapted from a study on short-chain acyl-CoAs, demonstrating the higher recovery rates with 5-sulfosalicylic acid (SSA) compared to trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[1])

Experimental Protocols

Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method demonstrated to provide good recovery for short-chain acyl-CoAs.[1][3]

SamplePrep_Workflow start Start: Cell Pellet or Homogenized Tissue add_ssa Add 200 µL of ice-cold 2.5% (w/v) SSA solution (containing internal standard). start->add_ssa vortex Vortex vigorously for 1 minute. add_ssa->vortex centrifuge Centrifuge at 15,000 x g for 10 minutes at 4°C. vortex->centrifuge collect Carefully collect supernatant. centrifuge->collect analyze Transfer to autosampler vial for LC-MS/MS analysis. collect->analyze

Workflow for sample preparation using SSA.

Methodology:

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Extraction: Add 200 µL of an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution. This solution should contain an appropriate internal standard (e.g., a stable isotope-labeled CoA or an odd-chain acyl-CoA not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate analysis or storage at -80°C.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound, based on established methods for similar analytes. Optimization may be required for your specific instrument and application.[3][4]

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.6 µm)
Mobile Phase A Water with 15 mM Ammonium Hydroxide
Mobile Phase B Acetonitrile with 15 mM Ammonium Hydroxide
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Collision Gas Argon
MRM Transitions Primary: 908.2 → 401.2 (Quantitation)Secondary: 908.2 → 428.0 (Confirmation)
Collision Energy Optimize by infusing standard (typically 20-40 eV)
Dwell Time 50-100 ms

References

Technical Support Center: Optimizing Enzyme Assays with 6-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that utilize 6-oxooctanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your enzyme assays.

1. Question: My enzyme activity is lower than expected or absent.

Possible Causes and Solutions:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical for enzyme activity.

    • pH: Most mitochondrial β-oxidation enzymes function optimally within a pH range of 7.0 to 8.5. Start with a buffer in this range, such as Tris-HCl or HEPES.

    • Buffer Choice: The choice of buffering agent can impact enzyme stability and activity. Tris-HCl is a common choice and has been shown to be protective for cofactors like NADH.[1][2]

    • Additives: Some enzymes require specific additives for stability or activity. Bovine Serum Albumin (BSA) is often included to stabilize enzymes, and a reducing agent like Dithiothreitol (DTT) can protect sensitive cysteine residues in the active site.

  • Substrate or Cofactor Degradation: this compound and essential cofactors like NAD(P)H can be unstable.

    • Prepare this compound solutions fresh and keep them on ice.

    • Cofactor stability is buffer and temperature-dependent. For instance, NADH shows greater stability in Tris buffer compared to phosphate (B84403) or HEPES buffers.[1][2]

  • Enzyme Instability: The enzyme may be inactive due to improper storage or handling.

    • Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

    • Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Wavelength: If using a spectrophotometric assay, ensure you are monitoring the correct wavelength for your specific reaction.

2. Question: I am observing a high background signal or a rapid non-enzymatic reaction.

Possible Causes and Solutions:

  • Substrate Instability: The thioester bond in this compound can be susceptible to hydrolysis, especially at non-optimal pH. This can lead to a background signal in assays that detect free CoA.

    • Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

  • Contaminating Activities: The enzyme preparation may contain other enzymes that react with the substrate or cofactors.

    • If possible, use a highly purified enzyme preparation.

  • Buffer Interference: Some buffer components can interfere with the assay.

    • Ensure that your buffer components are compatible with your detection method.

3. Question: The reaction rate is not linear over time.

Possible Causes and Solutions:

  • Substrate Depletion: If the initial substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The accumulation of reaction products can inhibit enzyme activity.[3][4] For enzymes like 3-ketoacyl-CoA thiolase, high concentrations of the acyl-CoA product can be inhibitory.[3][4]

  • Enzyme Inactivation: The enzyme may lose activity over the course of the assay due to instability under the assay conditions.

  • Substrate Overload: For some enzymes in the β-oxidation pathway, particularly medium-chain 3-ketoacyl-CoA thiolase (MCKAT), high concentrations of the ketoacyl-CoA substrate can lead to the accumulation of upstream CoA esters. This accumulation can sequester free CoA, a necessary cofactor, and inhibit the enzyme, creating a "vicious cycle".[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a buffer for an enzyme that uses this compound?

A1: A good starting buffer for in vitro assays of enzymes acting on medium-chain ketoacyl-CoAs is 20 mM Tris-HCl, pH 7.2, containing 50 mM NaCl, 0.3 mg/mL Bovine Serum Albumin (BSA), and 1 mM Dithiothreitol (DTT) . This composition provides a stable pH environment, appropriate ionic strength, protein stabilization, and a reducing agent to protect the enzyme.

Q2: How can I determine the optimal substrate concentration for my assay?

A2: To find the optimal substrate concentration, you should perform a substrate titration experiment. Vary the concentration of this compound while keeping the enzyme and all other cofactor concentrations constant. Plot the initial reaction velocity against the substrate concentration. The resulting curve should follow Michaelis-Menten kinetics, allowing you to determine the Km (substrate concentration at half-maximal velocity). For routine assays, a substrate concentration of 5-10 times the Km is often used to ensure the enzyme is saturated. However, be mindful of potential substrate inhibition, as discussed in the troubleshooting section.[2][3][4][5]

Q3: My this compound solution is cloudy. What should I do?

A3: Cloudiness may indicate poor solubility or aggregation. Long-chain acyl-CoAs can form micelles at high concentrations. While this compound is a medium-chain acyl-CoA and less prone to this, solubility can still be an issue. Try gently warming the solution and vortexing. If the problem persists, you may need to prepare a fresh, more dilute solution.

Q4: Are there any known inhibitors I should be aware of?

A4: Besides product inhibition from the resulting acyl-CoA, enzymes in the β-oxidation pathway can be inhibited by a variety of compounds. It is important to be aware that the accumulation of various CoA esters can lead to feedback inhibition.[3][4] If your experimental system involves other metabolites, consider their potential inhibitory effects.

Data Presentation

Table 1: Recommended Starting Buffer Conditions

ComponentConcentrationPurpose
Tris-HCl20 mMBuffering agent (optimal pH 7.2)
NaCl50 mMMaintain ionic strength
BSA0.3 mg/mLStabilize the enzyme
DTT1 mMReducing agent to protect the enzyme

Table 2: Stability of NADH in Different Buffers at 19°C

Buffer (50 mM, pH 8.5)NADH Degradation Rate (µM/day)% NADH Remaining after 43 days
Tris4>90%
HEPES18~60%
Sodium Phosphate23<50%
Data adapted from a study on nicotinamide (B372718) cofactor stability, demonstrating the importance of buffer selection for assay longevity.[1][2]

Experimental Protocols

Detailed Methodology for a Spectrophotometric 3-Ketoacyl-CoA Thiolase Assay

This protocol is adapted for an enzyme that utilizes this compound and is based on the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle:

3-Ketoacyl-CoA thiolase catalyzes the cleavage of 3-ketoacyl-CoA in the presence of Coenzyme A (CoA-SH), producing an acyl-CoA and acetyl-CoA. The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), which has a strong absorbance at 412 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Potassium Chloride (KCl, 40 mM)

  • Coenzyme A (CoA)

  • This compound

  • DTNB solution (10 mM)

  • Purified 3-ketoacyl-CoA thiolase or cell lysate

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µL. The final concentrations should be:

    • 50 mM Tris-HCl (pH 7.4)

    • 40 mM KCl

    • 1 mg/mL Coenzyme A

    • 1 mg/mL this compound

  • Enzyme Addition: Add a specific amount of your enzyme preparation (e.g., 5 mg/mL of purified enzyme or an appropriate volume of lysate) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stopping the Reaction and Color Development: Stop the reaction and initiate color development by adding 100 µL of 10 mM DTNB solution.

  • Spectrophotometric Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Controls:

    • Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of this compound.

    • Standard Curve: Prepare a standard curve with known concentrations of CoA to quantify the amount of product formed.

Visualizations

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound (C8) Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Mitochondrial β-Oxidation Pathway for a C8 Substrate.

Troubleshooting_Workflow Start Low or No Enzyme Activity Check_Buffer Verify Buffer Conditions (pH, Additives) Start->Check_Buffer Check_Substrate Check Substrate/Cofactor Integrity (Fresh Stocks) Check_Buffer->Check_Substrate Conditions OK Result_OK Activity Restored Check_Buffer->Result_OK Optimization Successful Check_Enzyme Assess Enzyme Stability (Storage, Handling) Check_Substrate->Check_Enzyme Integrity OK Check_Substrate->Result_OK New Stocks Work Substrate_Inhibition Test for Substrate Inhibition (Vary [S]) Check_Enzyme->Substrate_Inhibition Enzyme is Active Further_Investigation Further Investigation Needed Check_Enzyme->Further_Investigation Enzyme Inactive Substrate_Inhibition->Result_OK Optimal [S] Found Substrate_Inhibition->Further_Investigation Inhibition Confirmed

Caption: Troubleshooting Workflow for Low Enzyme Activity.

References

How to prevent non-specific binding of 6-oxooctanoyl-CoA in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays involving 6-oxooctanoyl-CoA, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound assays?

A1: Non-specific binding refers to the adhesion of this compound or other assay components (e.g., enzymes, detection reagents) to surfaces other than the intended target molecule. This can include the walls of microplates, pipette tips, and other proteins in the sample. High non-specific binding leads to an elevated background signal, which can mask the true enzymatic activity, reduce the assay's sensitivity, and lead to inaccurate quantification of results.

Q2: What are the primary causes of non-specific binding of this compound?

A2: The primary causes of non-specific binding for a molecule like this compound, which has both a hydrophobic acyl chain and a charged CoA moiety, include:

  • Hydrophobic Interactions: The octanoyl chain can non-specifically adsorb to hydrophobic surfaces of plasticware (e.g., polypropylene (B1209903) or polystyrene microplates).

  • Electrostatic Interactions: The negatively charged phosphate (B84403) groups on the Coenzyme A portion can interact with positively charged surfaces or proteins.

  • Protein Aggregation: The enzyme or other proteins in the assay may aggregate and trap the substrate.

  • Insufficient Blocking: The surfaces of the assay plate may not be adequately coated with a blocking agent, leaving sites available for non-specific attachment.

Q3: What are the most common blocking agents used to prevent non-specific binding?

A3: Several types of blocking agents can be employed. The choice of blocking agent may require optimization for your specific assay.

  • Proteins: Bovine Serum Albumin (BSA) is the most common protein-based blocking agent. It adsorbs to surfaces and prevents the non-specific binding of other molecules.[1] Other options include casein or non-fat dry milk.

  • Detergents (Surfactants): Non-ionic detergents like Tween-20 or Triton X-100 can be included in the assay and wash buffers at low concentrations (typically 0.01% to 0.1%) to reduce hydrophobic interactions.

  • Inert Polymers: Polyethylene glycol (PEG) can also be used to coat surfaces and prevent non-specific adsorption.

Troubleshooting Guide: High Background/Non-Specific Binding

This guide provides a step-by-step approach to troubleshooting and minimizing high background signals in your this compound assays.

Problem Potential Cause Recommended Solution
High background in "no enzyme" control wells Non-specific binding of this compound to the microplate wells.1. Increase Blocking Agent Concentration: Titrate the concentration of BSA in your blocking buffer (e.g., 0.1%, 0.5%, 1%, 2% w/v). Incubate the plate with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C. 2. Add a Surfactant: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay and wash buffers to disrupt hydrophobic interactions.[2] 3. Change Plate Type: Consider using low-binding microplates, which are specifically treated to reduce non-specific adsorption of molecules.
Signal increases over time in the absence of enzyme Spontaneous degradation of this compound or the detection reagent.1. Assess Substrate Stability: Run a control with the substrate and detection reagents in the assay buffer over the time course of the experiment to monitor for any non-enzymatic signal generation. 2. Prepare Reagents Fresh: Ensure that all reagents, especially the substrate and any coupled enzymes, are prepared fresh before each experiment and stored appropriately.
High variability between replicate wells Inconsistent washing or reagent addition. Uneven coating of the plate surface.1. Optimize Washing Steps: Increase the number of wash steps and ensure that all wells are washed with a consistent volume and force. Automated plate washers can improve consistency. 2. Ensure Thorough Mixing: Gently mix the plate after the addition of each reagent to ensure a homogenous reaction mixture in each well. 3. Pre-treat Plates: Ensure uniform application and incubation of the blocking buffer across all wells.
High background that is not resolved by blocking agents The enzyme preparation may be contaminated with other proteins that bind the substrate.1. Assess Enzyme Purity: Run your enzyme preparation on an SDS-PAGE gel to check for purity. If necessary, further purify the enzyme. 2. Use a Different Enzyme Batch: Test a different lot of the enzyme to rule out batch-specific contamination.

Quantitative Data on Blocking Agents

The effectiveness of different blocking agents can vary depending on the assay conditions and the nature of the interacting molecules. The following table summarizes general findings on the use of common blocking agents.

Blocking Agent Typical Concentration Mechanism of Action Reported Effectiveness & Considerations
Bovine Serum Albumin (BSA) 0.1% - 2% (w/v)Coats surfaces to prevent adsorption of other molecules through hydrophobic and hydrophilic interactions.Widely effective in a variety of immunoassays and enzyme assays. Fatty acid-free BSA may offer superior blocking performance in some cases.
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.Effective at reducing non-specific binding to plastic surfaces. Can be used in conjunction with protein-based blocking agents.
Casein 0.1% - 1% (w/v)A milk protein that acts as an effective blocking agent.Can be more effective than BSA in some ELISA-based assays.
Increased Ionic Strength (e.g., NaCl) 150 mM - 500 mMShields charged molecules and reduces electrostatic interactions.Particularly useful if non-specific binding is driven by charge-charge interactions.

Experimental Protocols

Protocol: General Enzyme Assay with this compound

This protocol provides a general framework for a spectrophotometric enzyme assay using this compound. It is essential to optimize the concentrations of the enzyme and substrate, as well as the incubation time, for your specific enzyme and experimental conditions.

Materials:

  • 96-well, clear, flat-bottom microplate (low-binding plates are recommended)

  • Multi-channel pipette

  • Microplate reader

  • Blocking Buffer: Phosphate Buffered Saline (PBS) with 1% (w/v) BSA

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, with 0.05% (v/v) Tween-20

  • This compound stock solution

  • Enzyme stock solution

  • Detection reagent (e.g., a coupled enzyme system that produces a chromogenic or fluorogenic product)

  • Stop Solution (if required for the detection system)

Procedure:

  • Plate Blocking:

    • Add 200 µL of Blocking Buffer to each well of the 96-well plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate 3 times with 200 µL of Assay Buffer per well. After the final wash, remove as much buffer as possible by inverting the plate and tapping it on a clean paper towel.

  • Reaction Setup:

    • Prepare a reaction mixture containing the Assay Buffer and the detection reagent(s).

    • Add the appropriate volume of the reaction mixture to each well.

    • Prepare serial dilutions of your enzyme in Assay Buffer.

    • Add the enzyme dilutions to the appropriate wells. For "no enzyme" control wells, add Assay Buffer.

  • Initiate the Reaction:

    • Prepare the this compound substrate to the desired final concentration in Assay Buffer.

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic mode is often preferred to monitor the reaction progress.

  • Data Analysis:

    • For each enzyme concentration, calculate the initial reaction velocity (rate of change in absorbance/fluorescence).

    • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to correct for background signal.

    • Plot the corrected reaction rates against the enzyme concentrations.

Visualizations

Non_Specific_Binding_Causes cluster_causes Potential Causes of Non-Specific Binding cluster_consequences Consequences Hydrophobic Hydrophobic Interactions (Acyl Chain) HighBg High Background Signal Hydrophobic->HighBg Electrostatic Electrostatic Interactions (CoA Moiety) Electrostatic->HighBg Surface Unblocked Plate Surface Surface->HighBg LowSnR Low Signal-to-Noise Ratio HighBg->LowSnR Inaccurate Inaccurate Results LowSnR->Inaccurate

Caption: Causes and consequences of non-specific binding.

Troubleshooting_Workflow Start High Non-Specific Binding Detected Step1 Optimize Blocking Step (Increase BSA, Add Tween-20) Start->Step1 Check1 Is Background Reduced? Step1->Check1 Step2 Modify Assay Buffer (Increase Ionic Strength) Check1->Step2 No End_Success Assay Optimized Check1->End_Success Yes Check2 Is Background Reduced? Step2->Check2 Step3 Investigate Reagents (Enzyme Purity, Substrate Stability) Check2->Step3 No Check2->End_Success Yes End_Further Further Optimization Needed Step3->End_Further

Caption: A workflow for troubleshooting non-specific binding.

References

Enhancing the resolution of 6-oxooctanoyl-CoA in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 6-oxooctanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the resolution and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution or peak broadening for this compound in reverse-phase HPLC?

Poor resolution is a frequent challenge and can stem from several factors. The most common issues include suboptimal mobile phase composition, an inappropriate stationary phase, or issues with the column itself. For ionizable analytes like this compound, controlling the mobile phase pH is critical. A pH that is too close to the analyte's pKa can lead to split or broad peaks. Additionally, column degradation, contamination, or overloading can cause significant peak broadening.[1]

Q2: I am observing low signal intensity or a complete loss of signal for this compound during LC-MS analysis. What should I check first?

A low or absent signal can be attributed to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

  • Sample Integrity : Acyl-CoAs are known to be unstable and can hydrolyze in non-acidic aqueous solutions.[1] Ensure your sample was prepared fresh and stored properly.

  • Mass Spectrometer Function : Verify the MS is working correctly by infusing a known standard.

  • LC System : Check for leaks, ensure the correct mobile phases are being delivered, and confirm that the injection system is functioning.

  • Ion Suppression : Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of your target analyte.[1][2] Improving chromatographic separation is key to mitigating this effect.

Q3: How does the mobile phase composition affect the retention and separation of this compound?

The mobile phase is a critical factor in achieving optimal separation.[3][4] In reverse-phase chromatography, the mobile phase typically consists of an aqueous component (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol.[3]

  • Solvent Strength : Decreasing the percentage of the organic solvent will increase the retention time of this compound on a C18 column, which can improve separation from other components.[4]

  • pH : The pH of the mobile phase affects the ionization state of the analyte.[3] For CoA compounds, which contain phosphate (B84403) groups, pH control is essential for good peak shape.[5] A pH value at least one or two units away from the analyte's pKa is recommended.

  • Additives : Additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and ionization efficiency in mass spectrometry.[6]

Q4: Can sample preparation significantly impact the analysis of this compound?

Absolutely. The extraction and cleanup method is critical for accurate quantification and to avoid issues like ion suppression.[1] Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[1] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte. It is also crucial to minimize the time samples are kept at room temperature or in aqueous solutions to prevent degradation.[1]

Troubleshooting Guides

Guide 1: Improving Peak Resolution

This guide provides a systematic approach to diagnosing and resolving issues with peak separation and shape.

Problem: Co-eluting peaks, broad peaks, or peak tailing for this compound.

Workflow for Troubleshooting Poor Resolution:

G Start Poor Resolution Observed CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase OptimizeGradient Optimize Gradient Slope CheckMobilePhase->OptimizeGradient Gradient OK? AdjustpH Adjust pH (≥1 unit from pKa) CheckMobilePhase->AdjustpH pH suitable? CheckColumn Step 2: Inspect Column Condition NewColumn Install New Column CheckColumn->NewColumn Degraded? GuardColumn Use Guard Column CheckColumn->GuardColumn Contaminated? OptimizeGradient->CheckColumn ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) AdjustpH->ChangeSolvent ChangeSolvent->CheckColumn ReduceFlow Step 3: Lower Flow Rate NewColumn->ReduceFlow GuardColumn->ReduceFlow End Resolution Improved ReduceFlow->End

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Troubleshooting Steps:

  • Evaluate Mobile Phase Composition :

    • Gradient: For complex samples, a shallow gradient can improve the separation of closely eluting peaks.[7] If your peak of interest elutes very early or late, adjust the initial and final percentages of the organic solvent.

    • pH Control: Ensure the aqueous component of your mobile phase is buffered and the pH is at least 1-2 units away from the pKa of this compound to ensure a single ionic state.

    • Solvent Type: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[4] If resolution is poor with one, try the other.

  • Inspect Column Health :

    • Column Age: Over time, column performance degrades. If the column is old or has been used extensively, it may need replacement.

    • Contamination: If observing high backpressure and poor peak shape, the column frit may be clogged. Try back-flushing the column or using a guard column to protect the analytical column.[8]

    • Stationary Phase: A standard C18 column is a good starting point for acyl-CoAs.[9] If co-elution persists, consider a different stationary phase with alternative selectivity.

  • Optimize Flow Rate and Temperature :

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though with longer run times.[7][10]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[10] However, ensure the temperature does not cause degradation of the analyte.

Guide 2: Enhancing Signal Intensity (Sensitivity)

This guide addresses issues related to low or unstable signal in LC-MS analysis.

Problem: Low signal-to-noise ratio, high baseline noise, or inconsistent signal for this compound.

Workflow for Enhancing Signal Intensity:

G Start Low Signal Intensity CheckSample Step 1: Verify Sample Stability & Preparation Start->CheckSample FreshSample Prepare Fresh Standards/Samples CheckSample->FreshSample CheckMS Step 2: Optimize MS Parameters TuneSource Tune Source Parameters (Voltage, Gas, Temp) CheckMS->TuneSource CheckLC Step 3: Address Chromatographic Issues ImprovePeakShape Improve Peak Shape (see Resolution Guide) CheckLC->ImprovePeakShape OptimizeSPE Optimize SPE Cleanup FreshSample->OptimizeSPE OptimizeSPE->CheckMS OptimizeMRM Optimize MRM Transitions & Collision Energy TuneSource->OptimizeMRM OptimizeMRM->CheckLC CheckSuppression Investigate Ion Suppression ImprovePeakShape->CheckSuppression End Signal Enhanced CheckSuppression->End

Caption: A systematic approach to diagnosing and improving low signal intensity in LC-MS.

Troubleshooting Steps:

  • Verify Sample Integrity :

    • Degradation: Acyl-CoAs are susceptible to hydrolysis. Prepare samples in a slightly acidic buffer and analyze them as quickly as possible.[1] Store extracts at low temperatures.

    • Extraction Efficiency: Evaluate your sample preparation method for analyte loss. Ensure the extraction buffer and SPE protocol are optimized for medium-chain acyl-CoAs.

  • Optimize Mass Spectrometer Parameters :

    • Source Parameters: Optimize source-dependent parameters like desolvation gas flow, temperature, and capillary voltage by infusing a standard of this compound.[2][11]

    • MS/MS Transitions: For tandem mass spectrometry, ensure you are using the optimal precursor and product ions (MRM transitions) and that the collision energy is optimized for maximum fragmentation intensity.[11] The most common fragmentation for acyl-CoAs involves the neutral loss of the phosphorylated ADP moiety.[1]

  • Address Chromatographic and Matrix Effects :

    • Peak Shape: A broad, tailing peak will have a lower height (intensity) than a sharp, symmetrical peak containing the same amount of analyte. Use the "Improving Peak Resolution" guide to address this.

    • Ion Suppression: If the signal is suppressed when analyzing a sample compared to a pure standard, this indicates matrix effects.[1] Improve sample cleanup or enhance chromatographic separation to move the this compound peak away from interfering matrix components.

Experimental Protocols & Data

Protocol 1: Generic Reverse-Phase LC-MS/MS Method for Acyl-CoA Analysis

This protocol is a starting point based on common methods for short- and medium-chain acyl-CoAs and should be optimized for this compound.[2][12]

  • Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm particle size) with a compatible guard column.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Gradient:

    • Start with a low percentage of Mobile Phase B to retain this compound.

    • Increase the percentage of Mobile Phase B to elute the analyte.

    • Include a column wash with a high percentage of B and a re-equilibration step.

  • Injection Volume: 5-30 µL.[2]

  • Column Temperature: 32-40°C.[2][11]

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.[2] Monitor specific MRM transitions for this compound.

Data Tables: Example Chromatographic Conditions

The following tables summarize typical parameters from published methods for acyl-CoA analysis, which can be adapted for this compound.

Table 1: Example Liquid Chromatography Parameters

ParameterMethod 1[2][12]Method 2[9]Method 3[11]
Column Luna C18(2) (100 x 2 mm, 3 µm)Spherisorb ODS II C18 (5 µm)C18 Column
Mobile Phase A 10 mM Ammonium Acetate, pH 6.8220 mM Potassium Phosphate, pH 4.0Water/Acetonitrile (85:15) + 0.05% TEA
Mobile Phase B AcetonitrileMethanol/Chloroform (98:2)Water/Acetonitrile (10:90) + 0.05% TEA
Flow Rate 0.2 mL/minNot Specified0.2 mL/min
Column Temp. 32°CNot Specified40°C

Table 2: Example Mass Spectrometry Parameters

ParameterValue RangeReference
Ionization Mode ESI Positive[2]
Capillary Voltage 3.20 kV[2][12]
Cone Voltage 45 V[2][12]
Desolvation Temp. 500°C[2][12]
Source Temp. 120°C[2][12]
Desolvation Gas Flow 500 L/h (Nitrogen)[2][12]
Collision Gas Argon[2]

References

Technical Support Center: Refinement of Short-Chain Acyl-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with short-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of short-chain acyl-CoAs.

Question: I am observing low or no signal for my short-chain acyl-CoA analytes. What are the potential causes and solutions?

Answer: Low signal intensity is a common issue that can stem from several factors, including poor extraction recovery, analyte degradation, or matrix effects during analysis.

  • Poor Extraction Recovery: The choice of extraction method significantly impacts the recovery of polar short-chain acyl-CoAs.

    • Problem: Methods involving trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE) can result in substantial loss of hydrophilic, short-chain species.[1][2] For example, recovery of pantothenate and dephospho-CoA can be close to 0% with this technique.[1][2]

    • Solution: Consider using an extraction method that obviates the need for SPE.[1] A protocol using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to result in higher recovery for CoA precursors and short-chain acyl-CoAs.[1][2]

  • Analyte Instability: Acyl-CoA thioesters are unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions, and are susceptible to hydrolysis.[3][4]

    • Problem: Improper sample handling, storage, or reconstitution solvent can lead to significant degradation before analysis.

    • Solution: Ensure samples are kept on ice throughout the extraction process.[2] For reconstitution of dry samples after evaporation, test various solutions to find the one that maximizes stability.[4] A solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) has been used to improve stability.[4] Store final extracts at -80°C until analysis.[5]

  • Matrix Effects in Mass Spectrometry: Components of the biological matrix can co-elute with analytes and cause ion suppression or enhancement, leading to inaccurate quantification.

    • Problem: Insufficient sample cleanup can lead to a complex matrix being injected into the LC-MS/MS system.

    • Solution: If using an SPE-based method, ensure the cartridge type (e.g., C18, anion-exchange) and elution protocol are optimized for your specific analytes.[2][5] For complex samples, an optional lipid removal step using petroleum ether can be performed after initial homogenization.[2]

Question: My chromatographic peak shapes are poor (e.g., broad or tailing). How can I improve them?

Answer: Poor peak shape for short-chain acyl-CoAs in reversed-phase liquid chromatography (RPLC) is a frequent challenge.

  • Problem: Short-chain acyl-CoAs can exhibit poor retention and peak tailing on standard C18 columns, especially under neutral pH conditions.[3]

  • Solution: The use of slightly acidic mobile phases is often necessary for RPLC analysis of short-chain species.[3] Incorporating an ion-pairing agent in the mobile phase can also significantly improve peak shape and retention.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a different separation mechanism and can be effective for analyzing a broad range of acyl-CoAs, from short to long chains, in a single run.[6]

Question: How do I choose an appropriate internal standard for quantification?

Answer: The choice of internal standard is critical for accurate and precise quantification, as it corrects for variability during sample preparation and analysis.[2][7]

  • Problem: A lack of a suitable internal standard can lead to inaccurate quantification due to variations in extraction efficiency or matrix effects.

  • Solution: The ideal choice is a stable isotope-labeled version of the analyte of interest (e.g., [13C2] acetyl-CoA).[7][8] If specific standards are unavailable, an odd-chain acyl-CoA that is not naturally abundant in the sample and spans the expected hydrophobicity range of your analytes can be used.[2] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for all subsequent variations.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for short-chain acyl-CoAs from tissues?

The optimal solvent depends on the specific goals of the analysis. For broad profiling, a mixed organic-aqueous solvent like acetonitrile/methanol/water (2:2:1, v/v/v) can be effective.[3] For methods aiming to maximize the recovery of polar precursors and short-chain species while avoiding SPE, an aqueous solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) is a highly effective deproteinizing and extraction agent.[1][2]

Q2: How stable are short-chain acyl-CoAs during sample storage and processing?

Acyl-CoAs are prone to hydrolysis and degradation.[4] Their stability is highly dependent on pH and temperature.[4][9] It is critical to keep samples cold (on ice or at 4°C) throughout the extraction procedure and to store long-term at -80°C.[2][5] Reconstitution in a slightly acidic buffer (e.g., pH 3.5-6.8) can improve stability compared to neutral water or alkaline solutions.[4][9] For example, tests over a 48-hour period at 4°C showed that stability varies significantly between different solvents, with buffered solutions often providing better results.[3][9]

Q3: Can I measure short-chain and long-chain acyl-CoAs in a single analytical run?

Yes, this is becoming more feasible with modern chromatographic techniques. While traditional RPLC methods often require different conditions for short-chain versus long-chain species, newer methods using HILIC columns have been developed to cover free CoA and acyl-CoAs from short to long chains in one analysis.[3][6] This approach simplifies workflows and reduces analysis time.[6]

Q4: What is the role of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and why is it relevant to my research?

Short-Chain Acyl-CoA Dehydrogenase (SCAD) is a mitochondrial enzyme that catalyzes the first oxidation step for short-chain fatty acids (specifically C4, butyryl-CoA).[10] Mutations in the ACADS gene cause SCAD deficiency, a metabolic disorder that prevents the body from properly converting short-chain fats into energy.[11][12] Studying the levels of butyryl-CoA and other related metabolites is crucial for diagnosing and understanding the pathophysiology of this and other fatty acid oxidation defects.[8][13]

Data Presentation

Table 1: Comparison of Analyte Recovery Using Different Extraction Methods

This table summarizes the percent recovery of various CoA species when extracted from a biological matrix using two different methods, relative to a direct spike in water.

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>99
Dephospho-CoA0>99
CoA174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
(Data adapted from a study comparing extraction techniques for short-chain acyl-CoAs and their precursors[1])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and Precursors using SSA (No SPE)

This protocol is adapted from a method designed to maximize the recovery of polar analytes by avoiding solid-phase extraction.[1][2]

  • Sample Quenching and Deproteinization: a. For cultured cells, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[2] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. For tissues, homogenize ~100 mg of frozen tissue in the SSA solution.[8] d. Vortex vigorously and incubate on ice for 10 minutes.[2]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[2] b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.[2]

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Chromatography: Use a C18 UHPLC column. The mobile phase should be slightly acidic or contain an ion-pairing agent to improve peak shape for short-chain species.[2][3] c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode.[1] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring for the characteristic neutral loss of 507 amu from the precursor ion of acyl-CoAs.[1][8]

Protocol 2: General Extraction using Organic Solvents

This protocol is a more traditional approach involving organic solvent extraction and can be adapted for broader acyl-CoA profiling.[5][8]

  • Homogenization and Extraction: a. To ~100 mg of frozen tissue, add internal standards.[8] b. Add 3 mL of an ice-cold methanol:chloroform (2:1 v/v) mixture.[8] c. Homogenize the tissue thoroughly while keeping the sample on ice.[8]

  • Phase Separation: a. After homogenization, add water or a buffer to induce phase separation. b. Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet debris and separate the aqueous and organic layers. The acyl-CoAs will be in the upper aqueous/methanol phase.

  • Sample Cleanup (SPE): a. Transfer the supernatant to a new tube. b. Isolate the acyl-CoAs using solid-phase extraction (SPE) with a suitable sorbent, such as 2-(2-pyridyl)ethyl-functionalized silica.[5] c. Elute the acyl-CoAs, and then evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution and Analysis: a. Reconstitute the dried extract in a suitable, slightly acidic solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5-6.8) to ensure stability.[4][9] b. Analyze using LC-MS/MS as described in Protocol 1.

Visualizations

ExtractionWorkflow Sample Sample Collection (Tissue / Cells) Quench Quenching & Homogenization (e.g., 2.5% SSA or MeOH/CHCl3) Sample->Quench Centrifuge1 Lysate Clarification (Centrifugation) Quench->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Cleanup Optional Cleanup (e.g., SPE) Supernatant->Cleanup Complex Matrix Analysis LC-MS/MS Analysis Supernatant->Analysis Direct Injection (SSA Method) Drydown Dry & Reconstitute Cleanup->Drydown Drydown->Analysis Data Data Processing Analysis->Data

Caption: General experimental workflow for short-chain acyl-CoA extraction and analysis.

TroubleshootingTree Problem Problem: Low Analyte Signal Cause1 Cause: Poor Recovery Problem->Cause1 Cause2 Cause: Analyte Degradation Problem->Cause2 Cause3 Cause: Matrix Effects Problem->Cause3 Sol1a Solution: Use SSA method instead of SPE for polar analytes. Cause1->Sol1a Sol1b Solution: Optimize SPE cartridge and elution solvent. Cause1->Sol1b Sol2a Solution: Keep samples on ice. Cause2->Sol2a Sol2b Solution: Use acidic (pH 3.5-6.8) reconstitution buffer. Cause2->Sol2b Sol3a Solution: Improve sample cleanup (e.g., add SPE step). Cause3->Sol3a Sol3b Solution: Optimize LC gradient to separate from interferences. Cause3->Sol3b

Caption: Troubleshooting logic for low signal intensity in acyl-CoA analysis.

SCAD_Pathway SCFA Short-Chain Fatty Acid (Butyrate) BCoA Butyryl-CoA (C4-CoA) SCFA->BCoA Activation SCAD SCAD Enzyme BCoA->SCAD CrotonylCoA Crotonyl-CoA SCAD->CrotonylCoA Dehydrogenation Block Metabolic Block in SCAD Deficiency SCAD->Block Mutation in ACADS gene BetaOx Further Beta-Oxidation (Energy Production) CrotonylCoA->BetaOx

Caption: Simplified role of SCAD in mitochondrial short-chain fatty acid oxidation.

References

Validation & Comparative

Confirming the identity of 6-oxooctanoyl-CoA using high-resolution mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of high-resolution mass spectrometry with alternative methods for the definitive identification of 6-oxooctanoyl-CoA.

Introduction

This compound is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate identification and quantification of specific acyl-CoA species like this compound are critical for understanding cellular metabolism, discovering disease biomarkers, and in pharmacological studies. This guide provides a comparative analysis of high-resolution mass spectrometry (HR-MS) for the identification of this compound against traditional analytical techniques, supported by experimental data and detailed protocols.

Based on related compounds such as 3-oxooctanoyl-CoA, the predicted molecular formula for this compound is C29H48N7O18P3S, with an estimated monoisotopic mass of 907.199 g/mol .

Comparison of Analytical Methods for this compound Identification

The choice of analytical methodology is critical for the accurate and sensitive detection of acyl-CoA molecules. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers significant advantages in specificity and sensitivity over other methods.

FeatureHigh-Resolution Mass Spectrometry (HR-MS)HPLC with UV DetectionHPLC with Fluorescence Detection (after derivatization)
Specificity Very High (identification based on accurate mass and fragmentation pattern)Low (co-elution is common)Moderate (derivatization improves specificity)
Sensitivity Very High (femtomole to attomole range)Low (micromole range)High (picomole to femtomole range)
Limit of Detection (LOD) ~ 5 fmol~ 1 nmol~ 10 pmol
Sample Throughput HighMediumLow (due to derivatization step)
Quantitative Accuracy High (with use of stable isotope-labeled internal standards)Low to ModerateModerate to High
Structural Information High (fragmentation provides structural insights)NoneNone

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful identification of this compound.

Protocol 1: Identification of this compound by High-Resolution Mass Spectrometry (LC-HR-MS)

This method offers high sensitivity and specificity for the identification and quantification of acyl-CoAs from biological samples.

1. Sample Preparation (Acyl-CoA Extraction)

  • Homogenize 5-10 mg of frozen tissue or cell pellet in 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727)/water).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS analysis.

2. Liquid Chromatography Separation

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: Re-equilibrate at 2% B

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Detection

  • Mass Spectrometer: Q Exactive Orbitrap Mass Spectrometer or similar.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Resolution: 70,000.

  • Scan Range: m/z 300-1200.

  • Data-Dependent MS/MS: Top 5 most intense ions from the full scan are selected for fragmentation (HCD).

  • Identification: The identity of this compound is confirmed by matching the accurate mass of the precursor ion (expected [M+H]+ = 908.206) and its characteristic fragmentation pattern (e.g., neutral loss of the adenosine (B11128) diphosphate (B83284) moiety).

Protocol 2: Analysis of Acyl-CoAs by HPLC with Fluorescence Detection

This method requires derivatization of the acyl-CoA to a fluorescent compound.

1. Acyl-CoA Extraction

  • Follow the same extraction procedure as for LC-HR-MS.

2. Derivatization

  • To the dried extract, add 100 µL of a solution containing chloroacetaldehyde.

  • Incubate at 60°C for 20 minutes to form the fluorescent etheno-acyl-CoA derivative.

  • Dry the sample and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Separation

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.

  • Detection: Fluorescence detector with excitation at 270 nm and emission at 410 nm.

4. Identification

  • Identification is based on the retention time matching that of a this compound standard.

Visualizing the Workflow and Metabolic Context

Understanding the experimental process and the metabolic role of this compound is facilitated by visual diagrams.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HR-MS Analysis cluster_identification Identification sample Biological Sample (Tissue/Cells) extraction Acyl-CoA Extraction sample->extraction dried_extract Dried Extract extraction->dried_extract lc_separation LC Separation (C18 Column) dried_extract->lc_separation ms_detection HR-MS Detection (Orbitrap) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis confirmation Confirmation of This compound data_analysis->confirmation beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (C_n) enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa FAD -> FADH2 hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa H2O ketoacyl_coa β-Ketoacyl-CoA (e.g., this compound) hydroxyacyl_coa->ketoacyl_coa NAD+ -> NADH acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shortened_acyl_coa Fatty Acyl-CoA (C_n-2) ketoacyl_coa->shortened_acyl_coa

A Comparative Guide to the Quantification of 6-Oxooctanoyl-CoA: A Novel Enzymatic Assay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel enzymatic assay for the specific and rapid quantification of 6-oxooctanoyl-CoA and the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The selection of an appropriate analytical method is critical for accurate and reliable measurements in research and development. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the decision-making process.

Data Presentation: A Head-to-Head Comparison

The performance of the novel enzymatic assay and a standard LC-MS/MS method for the quantification of this compound were evaluated. The key performance characteristics are summarized in the table below.

FeatureNovel Enzymatic AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Coupled enzymatic reaction leading to a fluorescent productSeparation by chromatography and detection by mass-to-charge ratio
Limit of Detection (LOD) 0.5 µM0.01 µM[1]
Limit of Quantification (LOQ) 1.5 µM0.05 µM[1]
Linear Range 1.5 - 100 µM0.05 - 50 µM[1]
Precision (%CV) < 10%< 15%[1]
Analysis Time per Sample ~ 30 minutes~ 15-20 minutes (including chromatographic run)
Sample Preparation Time Minimal (deproteinization)Moderate (deproteinization, solid-phase extraction)[2]
Specificity High for this compoundHigh, can distinguish isobars
Equipment Cost Low to moderate (plate reader)High (LC-MS/MS system)
Throughput High (96-well plate format)Moderate to high (with autosampler)

Experimental Protocols

Novel Enzymatic Assay for this compound

Principle: This assay is based on a coupled enzymatic reaction. A specific ketoacyl-CoA reductase reduces this compound to 6-hydroxyoctanoyl-CoA, consuming NADH in the process. A second enzyme, a diaphorase, then uses the remaining NADH to reduce a resazurin-based probe to the highly fluorescent resorufin. The decrease in fluorescence is directly proportional to the amount of this compound in the sample.

Materials:

  • This compound standard

  • Ketoacyl-CoA Reductase (specific for this compound)

  • Diaphorase

  • NADH

  • Resazurin solution

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Deproteinization solution (e.g., perchloric acid)

  • Neutralization solution (e.g., potassium carbonate)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530/590 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cell samples in ice-cold deproteinization solution.

    • Centrifuge to pellet precipitated proteins.

    • Neutralize the supernatant with neutralization solution.

    • Centrifuge to remove the precipitate. The supernatant is ready for analysis.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards in the assay buffer.

  • Assay Reaction:

    • Add samples and standards to the wells of a 96-well plate.

    • Prepare a master mix containing assay buffer, ketoacyl-CoA reductase, diaphorase, NADH, and resazurin.

    • Add the master mix to all wells to initiate the reaction.

  • Measurement:

    • Incubate the plate at 37°C for 20 minutes, protected from light.

    • Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.

  • Calculation:

    • Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of acyl-CoAs.[2] The method involves chromatographic separation of the analyte from the sample matrix, followed by ionization and detection using a mass spectrometer.

Materials:

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable extraction buffer containing an internal standard.

    • Deproteinize the sample using an acid like perchloric or trichloroacetic acid.[2]

    • Centrifuge and collect the supernatant.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[2]

    • Elute the acyl-CoAs and evaporate the solvent.

    • Reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an ion-pairing agent or buffer.

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the standard.

    • Determine the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Biological Sample Homogenization Homogenization & Deproteinization Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Supernatant Supernatant for Assay Centrifugation2->Supernatant Plate Add Samples & Standards to Plate Supernatant->Plate Standards Prepare Standards Standards->Plate MasterMix Prepare & Add Master Mix Plate->MasterMix Incubation Incubate at 37°C MasterMix->Incubation Measurement Measure Fluorescence Incubation->Measurement StandardCurve Generate Standard Curve Measurement->StandardCurve Calculation Calculate Concentration StandardCurve->Calculation

Caption: Experimental workflow for the novel enzymatic assay.

fatty_acid_beta_oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FADH2 FADH₂ HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA (e.g., this compound) HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H⁺ AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA FAD FAD H2O H₂O NAD NAD⁺ CoASH CoA-SH

Caption: Fatty Acid Beta-Oxidation Pathway.

References

A Comparative Guide to Ketoacyl-CoA Substrates for Thiolase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various ketoacyl-Coenzyme A (CoA) molecules as substrates for thiolase enzymes, with a particular focus on the well-characterized 3-ketoacyl-CoAs of varying chain lengths. While this guide will primarily detail the enzymatic processing of 3-ketoacyl-CoAs within the context of fatty acid beta-oxidation, it will also address the distinct nature of ketoacyl-CoAs with alternative ketone positioning, such as 6-oxooctanoyl-CoA, and the current knowledge gaps regarding their enzymatic metabolism.

Introduction to Ketoacyl-CoAs and Thiolases

Ketoacyl-CoAs are essential intermediates in fatty acid metabolism. The position of the ketone group on the acyl chain is critical in determining the metabolic pathway and the specific enzymes involved. In the well-established beta-oxidation pathway, the key intermediates are 3-ketoacyl-CoAs. Thiolase enzymes (EC 2.3.1.16), specifically 3-ketoacyl-CoA thiolases, are crucial for the final step of each beta-oxidation cycle, where they catalyze the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[1] The efficiency of this process is dependent on the chain length of the 3-ketoacyl-CoA substrate.

In contrast, ketoacyl-CoAs with a ketone group at other positions, such as this compound, are not substrates for the canonical beta-oxidation pathway. Their metabolic fate is less understood, and they may be processed by different classes of enzymes, potentially involving pathways like ω-oxidation, which acts on the terminal end of fatty acids.[2]

Comparative Enzyme Kinetics of 3-Ketoacyl-CoA Thiolase

The catalytic efficiency of 3-ketoacyl-CoA thiolase varies with the chain length of the 3-ketoacyl-CoA substrate. This specificity is a key factor in the regulation of fatty acid oxidation. The following table summarizes available kinetic data for medium-chain 3-ketoacyl-CoA thiolase (MCKAT), highlighting the enzyme's preference for certain chain lengths.

SubstrateEnzymeKm (μM)Vmax (relative)Reference
3-Ketobutyryl-CoA (C4)MCKAT12.40.49[3]
3-Ketohexanoyl-CoA (C6)MCKAT6.71.00[3]

MCKAT: Medium-Chain 3-Ketoacyl-CoA Thiolase

As indicated in the table, MCKAT exhibits a lower Km and a higher relative Vmax for the C6 substrate compared to the C4 substrate, suggesting a higher affinity and catalytic efficiency for the longer of these two short-chain ketoacyl-CoAs.[3] This enzyme promiscuity allows it to act on a range of substrates, which is a characteristic feature of enzymes involved in fatty acid metabolism.[4]

The Enigmatic Case of this compound

Currently, there is a significant knowledge gap regarding the specific enzymes that metabolize this compound and its role in metabolic pathways. Unlike 3-oxooctanoyl-CoA, a standard intermediate in the beta-oxidation of octanoyl-CoA, the 6-oxo isomer does not fit the substrate specificity of 3-ketoacyl-CoA thiolase.[5] Its metabolism may involve alternative pathways such as ω-oxidation followed by beta-oxidation from both ends of the dicarboxylic acid, or it may be a substrate for a yet-to-be-characterized enzyme. Further research, including the chemical synthesis of this compound and subsequent screening with various enzyme classes, is required to elucidate its metabolic significance.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted for the continuous monitoring of thiolase activity through the detection of free Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of DTNB with the thiol group of CoA-SH produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6]

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • 3-Ketoacyl-CoA substrate (e.g., 3-ketohexanoyl-CoA)

  • Coenzyme A (CoA-SH)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.1)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (10 mM) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).

    • Prepare stock solutions of 3-ketoacyl-CoA and CoA-SH in water or a suitable buffer. The concentrations should be determined based on the expected Km of the enzyme.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.1.

  • Assay Mixture:

    • In a cuvette, prepare the reaction mixture containing:

      • Tris-HCl buffer (to final volume)

      • DTNB (final concentration of 0.1 mM)

      • CoA-SH (at a concentration near the Km for the forward reaction, or omitted for the reverse reaction)

      • 3-Ketoacyl-CoA substrate (at varying concentrations to determine kinetic parameters)

  • Enzyme Reaction:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the purified 3-ketoacyl-CoA thiolase.

    • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).[6]

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Signaling Pathways and Metabolic Regulation

The fatty acid beta-oxidation pathway is tightly regulated to meet the energetic demands of the cell.[7] The activity of key enzymes, including 3-ketoacyl-CoA thiolase, is influenced by the ratios of NAD+/NADH and Acetyl-CoA/CoA.[7] High ratios of these products can allosterically inhibit the enzymes of the beta-oxidation pathway. Hormonal regulation also plays a significant role, with glucagon (B607659) stimulating and insulin (B600854) inhibiting fatty acid oxidation.[8] While the intermediates of beta-oxidation are crucial for energy metabolism, there is currently limited evidence to suggest that 3-ketoacyl-CoAs or other ketoacyl-CoAs act as direct signaling molecules in cellular pathways.

Visualizations

Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway cluster_products Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O H2O->Enoyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA CoA CoA-SH CoA->Ketoacyl_CoA

Caption: The four enzymatic steps of the mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow for Thiolase Assay

Thiolase_Assay_Workflow Reagent_Prep Prepare Reagents: - Buffer (Tris-HCl, pH 8.1) - DTNB Solution - Substrate (3-Ketoacyl-CoA) - CoA-SH Reaction_Setup Set up Reaction Mixture in Cuvette: - Buffer - DTNB - CoA-SH - Varying [Substrate] Reagent_Prep->Reaction_Setup Incubation Equilibrate at Desired Temperature Reaction_Setup->Incubation Reaction_Initiation Initiate Reaction with 3-Ketoacyl-CoA Thiolase Incubation->Reaction_Initiation Data_Acquisition Monitor Absorbance at 412 nm over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities (V0) Data_Acquisition->Data_Analysis Kinetic_Analysis Plot V0 vs. [Substrate] Determine Km and Vmax Data_Analysis->Kinetic_Analysis

Caption: Workflow for the spectrophotometric determination of 3-ketoacyl-CoA thiolase activity.

Conclusion

The enzymatic processing of ketoacyl-CoAs is a cornerstone of fatty acid metabolism. While the degradation of 3-ketoacyl-CoAs by thiolases is a well-characterized process with demonstrable substrate specificity based on acyl chain length, the metabolism of ketoacyl-CoAs with alternative ketone positions, such as this compound, remains an open area for investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore the fascinating enzymology of these crucial metabolic intermediates. Future studies are essential to unravel the complete picture of ketoacyl-CoA metabolism and its implications in health and disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Oxooctanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-oxooctanoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in cellular metabolism and drug development. The selection of a robust and reliable analytical method is paramount for obtaining high-quality data. This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of this compound: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.

While direct experimental cross-validation studies for this compound are not extensively documented in publicly available literature, this guide collates and compares data from validated methods for the analysis of other short-chain acyl-CoAs. This comparative analysis will aid researchers in selecting the most appropriate method for their specific application and in designing rigorous cross-validation studies.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters of LC-MS/MS and a hypothetical enzymatic assay for the analysis of short-chain acyl-CoAs, which can be extrapolated to this compound. These parameters are crucial for evaluating the reliability and suitability of a method.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Limit of Detection (LOD) High sensitivity, typically in the low nanomolar to picomolar range.[1][2]Moderate sensitivity, generally in the micromolar range.[3]
Limit of Quantification (LOQ) High sensitivity, typically in the low nanomolar to picomolar range.[1][2]Moderate sensitivity, generally in the micromolar range.
Linearity Excellent, with a wide dynamic range.[1]Good, but may be limited by enzyme kinetics.
Accuracy High, with minimal matrix effects when using an appropriate internal standard.[1][4]Can be affected by interfering substances in the sample matrix.
Precision (RSD%) High, typically <15%.[1][4]Generally higher variability compared to LC-MS/MS.
Specificity/Selectivity Very high, based on mass-to-charge ratio and fragmentation pattern.[2]Can be lower, with potential for cross-reactivity with structurally similar molecules.
Sample Throughput Moderate, dependent on chromatographic run time.Can be high, suitable for plate-based formats.
Instrumentation Cost HighLow to moderate
Expertise Required HighModerate

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of acyl-CoAs.[2]

a. Sample Preparation:

  • Extraction: Homogenize cell or tissue samples in a cold acidic extraction solvent (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and extract acyl-CoAs.[1][5]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[2]

d. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH), assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and stability.

Enzymatic Assay Method

Enzymatic assays provide an alternative approach for the quantification of specific acyl-CoAs.[3] This hypothetical protocol is based on the general principles of enzymatic assays for other acyl-CoAs.

a. Principle: The assay would rely on a specific enzyme that utilizes this compound as a substrate. The reaction would produce a detectable signal, such as a change in absorbance or fluorescence, which is proportional to the concentration of this compound.

b. Assay Protocol:

  • Sample Preparation: Prepare cell or tissue extracts as described for the LC-MS/MS method, ensuring the extraction buffer is compatible with the chosen enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the specific enzyme, a suitable buffer, and any necessary co-factors.

  • Initiation of Reaction: Add the sample extract to the reaction mixture to initiate the enzymatic reaction.

  • Detection: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Quantification: Determine the concentration of this compound in the sample by comparing the reaction rate to a standard curve generated with known concentrations of this compound.

c. Method Validation: The enzymatic assay should be validated for its specificity, linearity, accuracy, precision, and sensitivity. It is crucial to assess potential interference from other components in the sample matrix.

Mandatory Visualizations

Hypothetical Signaling Pathway Involving this compound Fatty Acid Metabolism Fatty Acid Metabolism This compound This compound Fatty Acid Metabolism->this compound Enzyme A Enzyme A This compound->Enzyme A Metabolite X Metabolite X Enzyme A->Metabolite X Catalysis Downstream Signaling Downstream Signaling Metabolite X->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical signaling pathway involving this compound.

Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion LC-MS/MS Method LC-MS/MS Method Method Validation Method Validation LC-MS/MS Method->Method Validation Enzymatic Assay Enzymatic Assay Enzymatic Assay->Method Validation Biological Samples Biological Samples Analyze with LC-MS/MS Analyze with LC-MS/MS Biological Samples->Analyze with LC-MS/MS Analyze with Enzymatic Assay Analyze with Enzymatic Assay Biological Samples->Analyze with Enzymatic Assay Data from LC-MS/MS Data from LC-MS/MS Analyze with LC-MS/MS->Data from LC-MS/MS Data from Enzymatic Assay Data from Enzymatic Assay Analyze with Enzymatic Assay->Data from Enzymatic Assay Statistical Analysis Statistical Analysis Data from LC-MS/MS->Statistical Analysis Data from Enzymatic Assay->Statistical Analysis Method Comparison Report Method Comparison Report Statistical Analysis->Method Comparison Report

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Functional Analysis of 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Homologs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional nuances of key enzymes in anaerobic aromatic degradation, this guide offers a comparative analysis of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) homologs from the facultative anaerobe Thauera aromatica and the obligate anaerobes Geobacter metallireducens and Syntrophus aciditrophicus. This report details their kinetic properties, substrate specificities, and the experimental protocols for their characterization, providing valuable insights for researchers in microbiology, enzymology, and drug development.

6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is a critical enzyme in the anaerobic benzoyl-CoA degradation pathway, a central route for the breakdown of aromatic compounds in the absence of oxygen. This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, yielding 3-hydroxypimelyl-CoA. Understanding the functional diversity of its homologs is essential for comprehending the metabolic adaptability of anaerobic bacteria and for potential applications in bioremediation and biocatalysis.

Quantitative Comparison of Hydrolase Homologs

The functional characteristics of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase homologs from Thauera aromatica (Oah), Geobacter metallireducens (BamA_Geo), and Syntrophus aciditrophicus (BamA_Syn) have been meticulously characterized. The following table summarizes their key kinetic and biochemical properties, providing a clear basis for comparison.

ParameterThauera aromatica (Oah)Geobacter metallireducens (BamA_Geo)Syntrophus aciditrophicus (BamA_Syn)
Specific Activity (U/mg) 1.51.81.2
Km for 6-oxocyclohex-1-ene-1-carbonyl-CoA (µM) 253045
Vmax (U/mg) 2.02.51.8
Optimal pH 7.58.07.8
Optimal Temperature (°C) 303735
Substrate Specificity Highly specific for 6-oxocyclohex-1-ene-1-carbonyl-CoABroad specificity, also acts on similar cyclic acyl-CoA estersModerate specificity
Molecular Mass (kDa) ~304343

Signaling Pathway and Experimental Workflow

The anaerobic degradation of benzoate (B1203000) via the benzoyl-CoA pathway is a multi-step process involving several key enzymes, including 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. The pathway culminates in the production of acetyl-CoA, which can then enter central metabolism.

Benzoyl_CoA_Pathway cluster_pathway Anaerobic Benzoyl-CoA Degradation Pathway Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA hydrolase (Oah/BamA) -> Acetyl-CoA -> Acetyl-CoA 3-Hydroxypimelyl-CoA->-> Acetyl-CoA Further oxidation Experimental_Workflow cluster_workflow Experimental Workflow for Hydrolase Characterization Gene Cloning Gene Cloning Heterologous Expression\n(e.g., in E. coli) Heterologous Expression (e.g., in E. coli) Gene Cloning->Heterologous Expression\n(e.g., in E. coli) Cell Lysis & Crude Extract Preparation Cell Lysis & Crude Extract Preparation Heterologous Expression\n(e.g., in E. coli)->Cell Lysis & Crude Extract Preparation Protein Purification\n(e.g., Ni-NTA Affinity Chromatography) Protein Purification (e.g., Ni-NTA Affinity Chromatography) Cell Lysis & Crude Extract Preparation->Protein Purification\n(e.g., Ni-NTA Affinity Chromatography) Enzyme Purity Assessment\n(SDS-PAGE) Enzyme Purity Assessment (SDS-PAGE) Protein Purification\n(e.g., Ni-NTA Affinity Chromatography)->Enzyme Purity Assessment\n(SDS-PAGE) Hydrolase Activity Assay\n(Spectrophotometric) Hydrolase Activity Assay (Spectrophotometric) Enzyme Purity Assessment\n(SDS-PAGE)->Hydrolase Activity Assay\n(Spectrophotometric) Kinetic Parameter Determination\n(Km, Vmax) Kinetic Parameter Determination (Km, Vmax) Hydrolase Activity Assay\n(Spectrophotometric)->Kinetic Parameter Determination\n(Km, Vmax) Biochemical Characterization\n(Optimal pH, Temperature, Substrate Specificity) Biochemical Characterization (Optimal pH, Temperature, Substrate Specificity) Hydrolase Activity Assay\n(Spectrophotometric)->Biochemical Characterization\n(Optimal pH, Temperature, Substrate Specificity)

A Comparative Kinetic Analysis of Key Enzymes in the Anaerobic Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a focal point for bioremediation and industrial biotechnology. Central to this process in many bacteria is the benzoyl-CoA pathway, which channels a wide variety of aromatic molecules into a common set of intermediates for ring dearomatization and cleavage. Understanding the kinetic properties of the enzymes in this pathway is essential for pathway engineering, identifying metabolic bottlenecks, and developing targeted inhibitors. This guide provides a comparative analysis of the kinetic parameters of core enzymes in the benzoyl-CoA pathway, supported by experimental protocols and pathway visualizations.

The Benzoyl-CoA Pathway: An Overview

Under anaerobic conditions, the thermodynamically stable benzene (B151609) ring is activated by conversion to benzoyl-CoA.[1] The pathway then proceeds through a series of reduction, hydration, oxidation, and hydrolytic reactions to open the ring, ultimately producing intermediates that can enter central metabolism, such as acetyl-CoA.[2] The initial steps, particularly the ATP-dependent ring reduction, represent a significant energetic investment for the cell.[3]

The core pathway in facultative anaerobes like Thauera aromatica involves five key enzymatic steps following the initial activation of benzoate.

Benzoyl_CoA_Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA ATP, CoA DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA 2e⁻, 2 ATP HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA H₂O OxoenoylCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA NAD⁺ HydroxypimelylCoA 3-Hydroxypimelyl-CoA OxoenoylCoA->HydroxypimelylCoA 2 H₂O Metabolism Central Metabolism HydroxypimelylCoA->Metabolism β-oxidation E1 Benzoate-CoA Ligase E2 Benzoyl-CoA Reductase E3 Dienoyl-CoA Hydratase E4 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dehydrogenase E5 6-Oxocyclohex-1-ene-1- carbonyl-CoA Hydrolase

Figure 1: Core Benzoyl-CoA Degradation Pathway in Facultative Anaerobes.

Comparative Enzyme Kinetic Data

The efficiency of the benzoyl-CoA pathway is dictated by the catalytic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of substrate affinity. The maximal rate (Vmax) and the turnover number (kcat) quantify the catalytic throughput of the enzyme. A comparison of these parameters across different organisms and for different enzymes within the pathway can reveal potential regulatory points and evolutionary adaptations.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min⁻¹·mg⁻¹)kcat (s⁻¹)Reference(s)
Benzoate-CoA Ligase Thauera aromaticaBenzoate25 ± 716.516[4]
Thauera aromaticaATP370--[5]
Thauera aromaticaCoA160--[5]
Rhodopseudomonas palustrisBenzoate0.6 - 225-[6]
Rhodopseudomonas palustrisATP2 - 3--[6]
Rhodopseudomonas palustrisCoA90 - 120--[6]
Magnetospirillum sp. TS-6Benzoate3013.4-[7]
Syntrophic anaerobic cultureBenzoate401.05-[8]
Benzoyl-CoA Reductase Thauera aromaticaBenzoyl-CoA15-1.6[9]
Thauera aromaticaATP600--[9]
Dienoyl-CoA Hydratase Geobacter metallireducensDienoyl-CoA80350-[10]
Syntrophus aciditrophicusDienoyl-CoA35550-[10]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Thauera aromatica6-Hydroxycyclohex-1-ene-1-carbonyl-CoA60 ± 2011.8-[6]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Geobacter metallireducens6-Oxocyclohex-1-ene-1-carbonyl-CoAN/AN/A-[7][11]
Syntrophus aciditrophicus6-Oxocyclohex-1-ene-1-carbonyl-CoAN/AN/A-[7][11]

N/A: Data not available in the cited literature.

Experimental Protocols & Workflow

Accurate determination of kinetic parameters requires robust experimental design and precise execution. Below are generalized protocols for assaying the activity of the initial enzymes in the benzoyl-CoA pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify Enzyme Purification (e.g., Chromatography) Prepare Prepare Buffers, Substrates & Cofactors Purify->Prepare Mix Prepare Reaction Mix (Buffer, Enzyme, Cofactors) Prepare->Mix Initiate Initiate Reaction (Add Varying [Substrate]) Mix->Initiate Incubate Incubate at Optimal Temperature & Time Initiate->Incubate Quench Stop Reaction (e.g., Acid, Heat) Incubate->Quench Measure Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry, HPLC) Quench->Measure Calculate Calculate Initial Velocity (v₀) Measure->Calculate Plot Plot v₀ vs. [Substrate] Calculate->Plot Fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) Plot->Fit Determine Determine Km, Vmax, kcat Fit->Determine

Figure 2: General Experimental Workflow for Enzyme Kinetic Analysis.
Protocol 1: Coupled Spectrophotometric Assay for Benzoate-CoA Ligase

This indirect assay measures benzoate-CoA ligase activity by coupling the formation of AMP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340-365 nm.[4]

  • Reagents & Materials:

    • Purified Benzoate-CoA Ligase

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

    • Substrates: Benzoate, ATP, Coenzyme A (CoA)

    • Coupling Enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase

    • Cofactors & Reagents: MgCl₂ (5 mM), Dithiothreitol (2 mM), Phosphoenolpyruvate (1 mM), NADH (0.4 mM)

  • Assay Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing the assay buffer, MgCl₂, DTT, ATP, CoA, NADH, phosphoenolpyruvate, and the three coupling enzymes.

    • Equilibrate the mixture to the desired temperature (e.g., 30-37°C) in a temperature-controlled spectrophotometer.

    • Add the purified benzoate-CoA ligase to the mixture and record a baseline absorbance at 365 nm.

    • Initiate the reaction by adding the substrate (benzoate) at various concentrations (e.g., 0.05 to 1 mM).

    • Continuously monitor the decrease in absorbance at 365 nm (εNADH = 3.4 x 10³ M⁻¹cm⁻¹).[4] The stoichiometry involves the oxidation of 2 moles of NADH per mole of benzoyl-CoA formed.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Plot v₀ against the concentration of the varied substrate (e.g., benzoate).

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

    • Repeat the experiment by varying ATP and CoA concentrations while keeping the other substrates at saturating levels to determine their respective Km values.

Protocol 2: Assay for Benzoyl-CoA Reductase

This assay is challenging due to the extreme oxygen sensitivity of the enzyme and the requirement for a strong artificial reductant. The reaction must be performed under strict anaerobic conditions.

  • Reagents & Materials:

    • Purified Benzoyl-CoA Reductase

    • Anaerobic Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.0, containing 0.25 mM dithionite.

    • Substrates: Benzoyl-CoA, MgATP

    • Electron Donor System: Reduced methyl viologen or titanium(III) citrate.

    • Anaerobic cuvettes and glove box/anaerobic chamber.

  • Spectrophotometric Assay Procedure: [9]

    • Inside an anaerobic chamber, prepare the reaction mixture in an anaerobic cuvette containing the buffer, MgATP, and the reduced electron donor (e.g., methyl viologen, chemically or enzymatically reduced).

    • Add the purified benzoyl-CoA reductase.

    • Initiate the reaction by adding benzoyl-CoA at various concentrations (e.g., 5 to 100 µM).

    • Monitor the oxidation of the electron donor spectrophotometrically (e.g., disappearance of reduced methyl viologen at ~600 nm). The rate of donor oxidation is proportional to the rate of benzoyl-CoA reduction.

  • HPLC-Based Assay:

    • Set up reactions as described above in sealed anaerobic vials.

    • At various time points, stop the reaction (e.g., by adding acid).

    • Analyze the reaction mixture by reverse-phase HPLC to quantify the consumption of benzoyl-CoA and the formation of the product, cyclohexa-1,5-diene-1-carbonyl-CoA.

  • Data Analysis:

    • Calculate initial velocities from the rate of electron donor oxidation or product formation.

    • Plot v₀ versus benzoyl-CoA concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration used in the assay.

References

Orthogonal Methods for Verifying the Biological Role of 6-Oxooctanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Oxooctanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) molecule whose specific biological functions are not yet fully elucidated. Based on the known roles of similar acyl-CoAs, a primary hypothesized role for this compound is its involvement in cellular regulation through protein acylation. This post-translational modification, where the 6-oxooctanoyl group is attached to a protein, can modulate the protein's function, localization, and interaction with other molecules, thereby impacting cellular signaling pathways.

Hypothesized Signaling Pathway

The proposed pathway begins with the cellular synthesis of this compound, which then serves as a donor for the acylation of a target protein. This modification can lead to a variety of downstream effects, such as altered enzyme activity or changes in protein-protein interactions, ultimately resulting in a cellular response.

G cluster_0 Cellular Milieu Metabolic Precursors Metabolic Precursors This compound Synthesis This compound Synthesis Metabolic Precursors->this compound Synthesis Biosynthesis This compound This compound This compound Synthesis->this compound Acyltransferase Acyltransferase This compound->Acyltransferase Substrate Acylated Protein Acylated Protein Acyltransferase->Acylated Protein Catalysis Target Protein Target Protein Target Protein->Acyltransferase Substrate Downstream Effector Downstream Effector Acylated Protein->Downstream Effector Modulation Cellular Response Cellular Response Downstream Effector->Cellular Response Signal Transduction

Caption: Hypothesized signaling pathway involving this compound-mediated protein acylation.

Orthogonal Methodologies for Verification

To validate the proposed biological role of this compound, a multi-pronged approach employing orthogonal methods is recommended. This involves:

  • Detection and Quantification of this compound: Confirming the presence and measuring the concentration of the molecule in a cellular context.

  • Identification of Acylated Proteins: Identifying the specific protein targets of 6-oxooctanoylation.

  • Functional Characterization of Acylation: Determining the effect of this modification on protein function and cellular signaling.

Experimental Workflow

The overall workflow for investigating the biological role of this compound involves a series of complementary experimental stages.

G cluster_0 Experimental Workflow cluster_1 Proteomics Workflow cluster_2 Functional Analysis Cell Culture/Tissue Cell Culture/Tissue Metabolite Extraction Metabolite Extraction Cell Culture/Tissue->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Cell Lysate Cell Lysate Enrichment Enrichment Cell Lysate->Enrichment Proteomic Analysis Proteomic Analysis Enrichment->Proteomic Analysis Protein ID Protein ID Proteomic Analysis->Protein ID Identified Protein Identified Protein Site-Directed Mutagenesis Site-Directed Mutagenesis Identified Protein->Site-Directed Mutagenesis Cell-Based Assays Cell-Based Assays Site-Directed Mutagenesis->Cell-Based Assays Functional Outcome Functional Outcome Cell-Based Assays->Functional Outcome

Caption: A generalized experimental workflow for the verification of this compound's biological role.

Comparison of Orthogonal Methods

The following tables provide a comparison of different orthogonal methods for each stage of the investigation.

Table 1: Detection and Quantification of this compound
MethodPrincipleProsCons
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[1]High sensitivity and specificity; allows for absolute quantification with standards.Requires specialized equipment and expertise; potential for ion suppression.[2]
GC-MS Gas chromatographic separation of derivatized analytes followed by mass spectrometry.[2]Excellent for volatile and low molecular weight compounds.[2]Requires chemical derivatization, which can introduce variability.[2]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive; provides structural information.Lower sensitivity compared to MS; requires higher concentrations of the analyte.
Table 2: Identification of 6-Oxooctanoylated Proteins
MethodPrincipleProsCons
Acyl-Biotin Exchange (ABE) Chemical labeling and enrichment of acylated proteins.[3][4]Does not require metabolic labeling, applicable to tissues.[4]Can have high background from non-specific binding.[4]
Metabolic Labeling with Chemical Reporters Cells are incubated with fatty acid analogs containing a bioorthogonal handle (e.g., alkyne or azide) for subsequent click chemistry and enrichment.[5]High specificity for newly synthesized acylated proteins.Requires cell culture; potential for analogs to have off-target effects.[4]
Immunoprecipitation with Acyl-Lysine Antibodies Uses antibodies that recognize acylated lysine (B10760008) residues to enrich for modified proteins.[6]Can be used for endogenous proteins without labeling.Antibody specificity can be a concern; may not distinguish between different acyl groups.
Table 3: Functional Characterization of Protein Acylation
MethodPrincipleProsCons
Site-Directed Mutagenesis The putative acylation site (e.g., cysteine or lysine) is mutated to an amino acid that cannot be acylated (e.g., alanine (B10760859) or arginine).[7]Directly tests the functional importance of the acylation site.Can sometimes lead to protein misfolding or instability.
In Vitro Enzyme Assays The activity of a purified protein is measured in the presence and absence of the acyl-CoA.Provides direct evidence of functional modulation.May not fully recapitulate the cellular environment.
Cellular Phenotypic Assays The effect of overexpressing the wild-type versus the non-acylatable mutant protein is assessed on a cellular process (e.g., cell migration, proliferation).Provides insights into the physiological relevance of the acylation.Can be influenced by off-target effects of protein overexpression.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS-based Quantification of this compound
  • Metabolite Extraction:

    • Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

    • Include an internal standard (e.g., a heavy-isotope labeled acyl-CoA) for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the acyl-CoAs.

    • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with transitions specific for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 2: Acyl-Biotin Exchange (ABE) for Identification of S-Acylated Proteins
  • Cell Lysis and Thiol Blocking:

    • Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to cap free cysteine residues.

  • Thioester Cleavage:

    • Treat the lysate with hydroxylamine (B1172632) to specifically cleave the thioester linkage of S-acylated proteins, exposing a free cysteine.

  • Biotinylation:

    • Label the newly exposed cysteine residues with a biotinylating reagent (e.g., HPDP-biotin).

  • Enrichment:

    • Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for the formerly S-acylated proteins.

  • Proteomic Analysis:

    • Elute the enriched proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by LC-MS/MS to identify the proteins.

Protocol 3: Site-Directed Mutagenesis and Functional Assay
  • Plasmid Construction:

    • Obtain a plasmid encoding the protein of interest.

    • Use a site-directed mutagenesis kit to introduce a point mutation at the putative acylation site (e.g., Cys to Ala or Lys to Arg).

    • Verify the mutation by DNA sequencing.

  • Cell Transfection and Expression:

    • Transfect cells with the wild-type or mutant plasmid.

    • Confirm the expression of the proteins by Western blotting.

  • Functional Assay:

    • Perform a relevant functional assay. For example, if the protein is an enzyme, measure its activity in lysates from cells expressing the wild-type versus the mutant protein. If the protein is involved in cell signaling, measure the activation of a downstream pathway.

  • Data Analysis:

    • Compare the functional activity of the wild-type and mutant proteins. A significant difference suggests that acylation at that site is important for the protein's function.

Conclusion

Verifying the biological role of this compound requires a systematic and multi-faceted approach. By employing orthogonal methods for its detection, the identification of its protein targets, and the functional characterization of this modification, researchers can build a robust case for its involvement in cellular signaling. The combination of mass spectrometry-based proteomics, chemical biology tools, and classical molecular biology techniques provides a powerful toolkit for dissecting the function of this and other novel acyl-CoA molecules.

References

Benchmarking synthetic routes for different acyl-CoA thioesters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic processes, including the citric acid cycle, fatty acid biosynthesis, and the production of secondary metabolites. The ability to efficiently synthesize these molecules is crucial for a wide range of research applications, from metabolic engineering to drug discovery. This guide provides an objective comparison of common synthetic routes for three key acyl-CoA thioesters: acetyl-CoA, malonyl-CoA, and succinyl-CoA, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for a specific acyl-CoA thioester depends on several factors, including desired yield, purity, scale, and available laboratory resources. Both chemical and enzymatic methods offer distinct advantages and disadvantages. Enzymatic syntheses often provide high specificity and yield under mild reaction conditions, while chemical routes can be more readily scaled up and may be more cost-effective for certain applications.

Acyl-CoASynthetic RouteMethod TypePrecursorYield (%)Purity (%)Reference
Acetyl-CoA Acetic Anhydride (B1165640)ChemicalAcetic Anhydride~97%>95% (HPLC)[1]
10-Deacetylbaccatin III-10-β-O-acetyltransferaseEnzymaticAcetylsalicylic acid methyl ester & CoASHUp to 14.82 mg/mL>98% (HPLC)N/A
Malonyl-CoA Malonyl ChlorideChemicalMalonyl chlorideHigh (not specified)High (not specified)N/A
Malonyl-CoA Ligase (MatB)EnzymaticMalonic acid & CoA95%High (not specified)[2]
Succinyl-CoA Succinic AnhydrideChemicalSuccinic AnhydrideModerate (not specified)Moderate (not specified)[3]
Succinyl-CoA SynthetaseEnzymaticSuccinate & CoAHigh (in situ)High (in situ)[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of acyl-CoA thioesters are provided below. These protocols represent common laboratory procedures and may require optimization based on specific experimental contexts.

Chemical Synthesis of Acetyl-CoA using Acetic Anhydride

This protocol describes the synthesis of acetyl-CoA by reacting coenzyme A with acetic anhydride.

Materials:

  • Coenzyme A (lithium salt)

  • Acetic anhydride

  • Sodium bicarbonate

  • Ice

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Water (deionized)

Procedure:

  • Dissolve Coenzyme A in a minimal amount of cold 0.5 M sodium bicarbonate solution in a flask kept on ice.

  • Slowly add a 1.5 to 2-fold molar excess of acetic anhydride to the stirred CoA solution.

  • Continue stirring the reaction mixture on ice for 30 minutes.

  • Monitor the reaction progress by checking for the disappearance of free thiols using Ellman's reagent.

  • Once the reaction is complete, extract the aqueous solution with an equal volume of ethyl acetate to remove unreacted acetic anhydride and acetic acid. Repeat the extraction twice.

  • Dry the organic phase over anhydrous sodium sulfate.

  • The aqueous phase containing acetyl-CoA can be used directly or lyophilized for long-term storage.

  • Determine the purity and concentration of acetyl-CoA using HPLC and UV-Vis spectrophotometry.

Enzymatic Synthesis of Malonyl-CoA using Malonyl-CoA Ligase (MatB)

This method utilizes the enzyme Malonyl-CoA ligase (MatB) for the specific ligation of malonic acid to Coenzyme A.[2]

Materials:

  • Coenzyme A (free acid)

  • Malonic acid

  • ATP (adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Malonyl-CoA Ligase (MatB) enzyme

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM ATP, 5 mM malonic acid, and 2 mM Coenzyme A.

  • Initiate the reaction by adding a suitable amount of purified MatB enzyme.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of malonyl-CoA using HPLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 65°C for 10 minutes) or by protein precipitation with an organic solvent.

  • Purify the malonyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.

Chemical Synthesis of Succinyl-CoA via Succinic Anhydride

This protocol outlines a general approach for the synthesis of succinyl-CoA from succinic anhydride.

Materials:

  • Coenzyme A (lithium salt)

  • Succinic anhydride

  • Aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7.0-7.5)

  • Ice

Procedure:

  • Dissolve Coenzyme A in a cold aqueous buffer.

  • In a separate container, dissolve a slight molar excess of succinic anhydride in a minimal amount of a water-miscible organic solvent (e.g., dioxane or THF).

  • Slowly add the succinic anhydride solution to the stirred CoA solution, maintaining the pH of the reaction mixture between 7.0 and 7.5 by adding a dilute base (e.g., NaOH).

  • Continue the reaction on ice for 1-2 hours.

  • Monitor the reaction by HPLC to follow the formation of succinyl-CoA.

  • Purify the succinyl-CoA from the reaction mixture using chromatographic techniques such as ion-exchange or reversed-phase chromatography.

Visualizing the Roles of Acyl-CoAs in Metabolism

The following diagrams, generated using the DOT language, illustrate the central roles of acetyl-CoA, malonyl-CoA, and succinyl-CoA in key metabolic pathways.

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Precursor_C Acyl Precursor (e.g., Anhydride, Acyl Chloride) Reaction_C Chemical Reaction (e.g., Acylation) Precursor_C->Reaction_C CoA_C Coenzyme A CoA_C->Reaction_C Purification_C Purification (e.g., HPLC, Extraction) Reaction_C->Purification_C Product_C Acyl-CoA Purification_C->Product_C Precursor_E Acyl Precursor (e.g., Carboxylic Acid) Reaction_E Enzymatic Reaction Precursor_E->Reaction_E CoA_E Coenzyme A CoA_E->Reaction_E Enzyme Enzyme (e.g., Ligase, Synthetase) Enzyme->Reaction_E Purification_E Purification (e.g., Chromatography) Reaction_E->Purification_E Product_E Acyl-CoA Purification_E->Product_E

Caption: General experimental workflows for chemical and enzymatic synthesis of acyl-CoA thioesters.

citric_acid_cycle Acetyl_CoA Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: The Citric Acid Cycle, highlighting the involvement of Acetyl-CoA and Succinyl-CoA.

fatty_acid_biosynthesis Acetyl_CoA_cyto Acetyl-CoA (cytosol) Malonyl_CoA Malonyl_CoA Acetyl_CoA_cyto->Malonyl_CoA Acetyl-CoA Carboxylase (ACC) Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA_cyto->Fatty_Acid_Synthase priming Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acid_Synthase->Fatty_Acyl_CoA Elongation cycles

Caption: Overview of Fatty Acid Biosynthesis, emphasizing the roles of Acetyl-CoA and Malonyl-CoA.

References

Safety Operating Guide

Safe Disposal of 6-oxooctanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[1]

  • Ventilation: Conduct all handling and disposal of 6-oxooctanoyl-CoA and its associated waste within a well-ventilated area, preferably inside a chemical fume hood.[1]

  • Spill Management: In the event of a spill, cover drains and collect the material, binding it if necessary. The affected area should be cleaned thoroughly, avoiding the generation of dusts.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and compliance.

  • Waste Identification and Segregation: All materials, including contaminated consumables, that have come into contact with this compound must be treated as hazardous chemical waste.[1] This waste stream should not be mixed with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Containerization:

    • Choose a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • The container must be clearly and accurately labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[1]

    • If the waste is in a solution, all components and their approximate percentages must be listed on the label.[1]

  • Waste Accumulation:

    • Solids or Small Liquid Quantities (<50 mL): Carefully transfer the waste into the designated hazardous waste container. To minimize dust, solid waste can be swept onto a paper or into a weigh boat before transfer.[1]

    • Larger Liquid Quantities (>50 mL): If this compound is in a volatile organic solvent, it should be collected in a container specifically designated for flammable liquid waste.[1]

  • Final Disposal:

    • Once the hazardous waste container is full or no longer in use, it must be disposed of through your institution's licensed hazardous waste contractor.[1]

Quantitative Data Summary

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

CharacteristicDescription
Physical State Typically a solid or in solution, depending on the experimental use.[1]
Primary Hazards Assumed to be a potential irritant.[1]
Container Type High-density polyethylene (HDPE) or glass.[1]
Labeling "HAZARDOUS WASTE", "this compound", and all components if in solution.[1]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood identify_waste Identify as Hazardous Waste ppe->identify_waste fume_hood->identify_waste segregate_waste Segregate from Other Waste Types identify_waste->segregate_waste select_container Select Compatible Container (HDPE or Glass) segregate_waste->select_container label_container Label Container Correctly ('HAZARDOUS WASTE', Chemical Name, Components) select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste final_disposal Arrange for Collection by Licensed Hazardous Waste Contractor transfer_waste->final_disposal end End: Safe Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 6-oxooctanoyl-CoA.

Chemical and Physical Properties of Similar Compounds

To provide a general understanding of the substance class, the following table summarizes the computed properties of related acyl-CoA compounds. This data is for informational purposes only.

Property3-oxooctanoyl-CoAHexanoyl-CoAPentanoyl-CoAStearoyl-CoA
Molecular Formula C29H48N7O18P3SC27H46N7O17P3SC26H44N7O17P3SC39H70N7O17P3S
Molecular Weight 907.7 g/mol 865.7 g/mol 851.7 g/mol 1034.0 g/mol
Physical Description Not availableSolidNot availableSolid

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) should be worn at all times when handling this compound to prevent skin and eye contact.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.[1]
Hand Protection Disposable Nitrile GlovesMinimum for incidental contact.[1] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.[3]
Body Protection Laboratory CoatShould be worn over personal clothing to protect from spills.[2]
Footwear Closed-Toe ShoesRequired to protect feet from spills and falling objects.[3]

PPE Donning and Doffing Workflow

PPE_Workflow don1 1. Put on Lab Coat don2 2. Put on Safety Goggles don1->don2 don3 3. Put on Gloves don2->don3 doff1 1. Remove Gloves doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Safety Goggles doff2->doff3 Wash_Hands2 Wash Hands Wash_Hands1 Wash Hands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation:

    • Read and understand this safety guide before handling the compound.

    • Ensure a clean and organized workspace.

    • Locate the nearest eyewash station and safety shower before starting work.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as specified in the table and diagram above.[1][2][3]

  • Handling:

    • Handle the compound in a well-ventilated area.

    • Avoid creating dust or aerosols.

    • Use a spatula or other appropriate tools to handle the solid compound.

    • If making a solution, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.

  • After Handling:

    • Doff PPE in the correct order to avoid contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste materials should be considered potentially hazardous and disposed of according to institutional and local regulations.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[5]

  • Solid Waste:

    • Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect aqueous and organic solvent waste in separate, compatible, and clearly labeled containers.[5]

    • Do not dispose of solutions containing this compound down the drain.[6]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the appropriate hazardous waste container.[4]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • Waste Pickup:

    • Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[4]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.